NK-1 protein
Description
Properties
CAS No. |
134089-00-2 |
|---|---|
Molecular Formula |
C11H15NOS |
Synonyms |
NK-1 protein |
Origin of Product |
United States |
Molecular and Structural Biology of Neurokinin 1 Receptor
Gene Expression and Transcriptional Regulation of NK1R
The expression of the NK1R is a tightly controlled process, governed by a series of complex molecular interactions at the genetic level. The gene encoding the human NK1R, TACR1, is located on chromosome 2. wikipedia.orggenecards.org Its expression is influenced by various stimuli, particularly those associated with inflammation.
The transcription of the TACR1 gene is initiated at its promoter region, a specific DNA sequence that serves as a binding site for RNA polymerase and other transcription factors. youtube.com A critical regulatory element within the human NK1R gene promoter is a functional binding site for the transcription factor nuclear factor kappa B (NF-κB). nih.govnih.govpnas.org The presence of this site is a key mechanism for regulating the expression of the NK1R gene. nih.govpnas.org The gene itself is organized into five exons, with introns at sites homologous to the related NK-2 receptor gene. genecards.org The promoter region acts as a platform where the transcriptional machinery assembles, and its specific sequence and accessibility are crucial determinants of gene expression levels. youtube.com
Pro-inflammatory cytokines, which are signaling molecules released during an inflammatory response, have a significant impact on NK1R gene expression. In human macrophage and astrocytoma cells, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to upregulate NK1R expression at both the mRNA and protein levels. nih.govtandfonline.comtermedia.pl This upregulation can establish a pro-inflammatory positive feedback mechanism; the cytokines stimulate increased NK1R expression, and the subsequent activation of these receptors by their ligand, Substance P (SP), can further drive the inflammatory response. termedia.plmdpi.com In asthmatic lungs, chronic inflammation is associated with a significant increase in NK1R mRNA, an effect that can be reversed by glucocorticosteroids. bioscientifica.com This cytokine-driven modulation highlights the receptor's integral role in inflammatory processes. tandfonline.commdpi.com
The transcription factor NF-κB is a master regulator of the immune response and plays a direct role in controlling NK1R gene expression. nih.govfrontiersin.org The stimulation of cells with pro-inflammatory cytokines like IL-1β activates the NF-κB pathway. nih.govpnas.org Activated NF-κB then binds directly to the NF-κB site on the NK1R gene promoter, initiating a transcriptional event that increases the expression of the NK1R gene. nih.govnih.govpnas.org This mechanism has been demonstrated in human macrophage cells, where the induction of the NK1R gene by IL-1β is mediated at the transcriptional level by the NF-κB transcription factor. nih.govpnas.org
Conversely, the activation of NK1R by its ligand, SP, can also lead to the activation of NF-κB. termedia.pld-nb.infonih.gov This creates a self-perpetuating loop where SP-NK1R signaling enhances the production of pro-inflammatory cytokines, which in turn activates NF-κB to increase NK1R expression, thereby amplifying the inflammatory cascade. tandfonline.comtermedia.pld-nb.info
The regulation of the NK1R gene has been studied in various preclinical models, providing insights into its function in different physiological and pathological states.
Inflammation Models: In a rat model, systemic administration of lipopolysaccharide (LPS), a bacterial endotoxin, was used to induce an inflammatory response and activate NF-κB. d-nb.infonih.gov This treatment led to increased expression of pro-inflammatory cytokines in the hippocampus. d-nb.info Pretreatment with an NK1R antagonist significantly attenuated these molecular effects, suggesting that NK1R stimulation is an upstream event that contributes to NF-κB activation in this model. d-nb.infonih.gov
Genetic Models: Mice with a genetic deletion of the NK1R gene (NK1R knockout mice) have been developed as a model to study conditions like ADHD, anxiety, and the effects of psychostimulants. psychiatrist.comresearchgate.net Additionally, NK1R-CreER mouse strains have been created, which allow for tamoxifen-inducible gene recombination specifically in NK1R-expressing cells. jax.org These models are invaluable for dissecting the precise roles of NK1R in specific neural circuits and behaviors. jax.org
Disease Models: In animal models of asthma, increased NK1R gene expression is observed in the lungs, reflecting the chronic inflammation characteristic of the disease. bioscientifica.com Similarly, in preclinical models of ocular inflammation, such as that induced by Herpes Simplex Keratitis, increased levels of SP and NK1R expression are associated with the inflammatory response. mdpi.com
NK1R Protein Structure and Domains
The NK1R protein's structure is fundamental to its function as a signal transducer across the cell membrane. It is a member of a large and crucial family of receptors known as G protein-coupled receptors.
The NK1R is a canonical member of the Class A (Rhodopsin-like) family of G protein-coupled receptors (GPCRs). mdpi.comresearchgate.net Its structure consists of a single polypeptide chain of 407 amino acids that spans the cell membrane seven times. wikipedia.org This architecture creates distinct domains:
Seven Transmembrane (7TM) Domains: These are hydrophobic helical segments that anchor the receptor within the cell's lipid bilayer. wikipedia.orgresearchgate.net
Extracellular Domains: An N-terminal tail and three extracellular loops (ECL1, ECL2, ECL3) are exposed to the outside of the cell. mdpi.comresearchgate.net These domains are involved in binding the receptor's primary ligand, the neuropeptide Substance P. researchgate.net A conserved disulfide bridge between cysteine residues in ECL2 and the third transmembrane domain helps to stabilize the receptor's structure. mdpi.com
Intracellular Domains: A C-terminal tail and three intracellular loops (ICL1, ICL2, ICL3) are located within the cytoplasm. mdpi.comresearchgate.net These intracellular regions are responsible for interacting with and activating heterotrimeric G proteins, primarily Gq and Gs, which then initiate downstream signaling cascades. nih.govresearchgate.net
Cryo-electron microscopy and X-ray crystallography studies have provided high-resolution structures of the NK1R, both in its inactive state and in an active state bound to Substance P and coupled to G proteins. nih.govmdpi.comresearchgate.net These structures reveal the precise molecular rearrangements that occur upon receptor activation, including an outward movement of transmembrane helix 6, which creates a binding site for the G protein on the intracellular face of the receptor. researchgate.netencyclopedia.pub
Extracellular and Intracellular Loop Topologies
The seven transmembrane helices of the NK-1R are interconnected by three extracellular loops (ECLs) and three intracellular loops (ICLs). mdpi.comsemanticscholar.org The N-terminus of the receptor is located extracellularly, while the C-terminus extends into the cytoplasm. mdpi.commdpi.com
The extracellular loops play a significant role in ligand binding. mdpi.combiorxiv.orgencyclopedia.pub Specifically, ECL2 forms an extended β-hairpin structure that sits (B43327) over the orthosteric binding pocket. nih.govuzh.ch This loop is anchored to the extracellular end of TM3 via a conserved disulfide bond between cysteine residues Cys105 and Cys180, which is crucial for high-affinity SP binding. mdpi.comuq.edu.au The N-terminus and all three ECLs contribute to the structural framework for the binding of SP. uzh.ch The anionic surface formed by acidic residues in ECL2 and ECL3 is thought to contribute to the higher affinity of SP compared to other tachykinins. mdpi.comencyclopedia.pub
The intracellular loops, along with the C-terminal tail, are critical for coupling to intracellular signaling proteins, such as G proteins and β-arrestins. mdpi.comresearchgate.net The third intracellular loop (ICL3), in particular, is important for the interaction with β-arrestins and the subsequent activation of intracellular signaling cascades. researchgate.net
NK1R Isoforms and Their Functional Implications
The human NK-1R exists in two primary isoforms that arise from alternative splicing of the TACR1 gene: a full-length form and a truncated form. nih.govmdpi.comnih.gov These isoforms exhibit distinct structural features and functional properties, leading to diverse physiological responses.
Full-Length vs. Truncated NK1R Isoforms: Structural Differences
The primary structural difference between the two NK-1R isoforms lies in the length of their intracellular C-terminal tail. nih.govjneurology.comauctoresonline.org The full-length NK-1R consists of 407 amino acids, while the truncated isoform is composed of 311 amino acids, lacking 96 residues at the C-terminus. semanticscholar.orgmdpi.commdpi.com This truncation is due to a premature stop codon before exon-5. mdpi.com Consequently, the truncated receptor lacks a significant portion of the intracellular C-terminal domain. mdpi.comjneurology.com While both isoforms share the seven-transmembrane domains, the three extracellular loops, and the first three intracellular loops, the fourth intracellular loop (C4), which is part of the C-terminus, is different. semanticscholar.orgmdpi.com The truncated form is missing key serine and threonine residues within this region. mdpi.com
| Feature | Full-Length NK-1R | Truncated NK-1R |
| Amino Acid Count | 407 semanticscholar.orgjneurology.comauctoresonline.org | 311 semanticscholar.orgjneurology.comauctoresonline.org |
| C-Terminal Tail | Complete intracellular domain auctoresonline.org | Lacks 96 amino acids semanticscholar.orgmdpi.commdpi.com |
| Key Residues | Contains serine/threonine phosphorylation sites in the C-terminus mdpi.comnih.gov | Lacks key serine/threonine residues in the C-terminus mdpi.com |
| Substance P Affinity | High affinity mdpi.comjneurology.commdpi.com | 10-fold lower affinity mdpi.comnih.govjneurology.com |
Differential Signaling Profiles and Functional Properties of Isoforms
The structural differences between the full-length and truncated NK-1R isoforms translate into distinct signaling profiles and functional properties. nih.govmdpi.com The full-length receptor is considered the fully functional variant, capable of robustly activating downstream signaling pathways. nih.gov Upon SP binding, the full-length NK-1R efficiently couples to Gαq/11, leading to a significant increase in intracellular calcium. nih.govnih.gov It also rapidly activates the RAS-RAF-MEK-ERK pathway and NF-κB, resulting in increased IL-8 expression. encyclopedia.pub
In contrast, the truncated isoform exhibits altered and often diminished signaling capabilities. mdpi.comjneurology.com It has a tenfold lower binding affinity for SP and elicits a weaker calcium response. nih.govjneurology.com The truncated receptor is less effective at increasing intracellular calcium and IL-8 levels and does not activate NF-κB. encyclopedia.pub In some cellular contexts, SP stimulation of the truncated NK-1R can even inhibit the phosphorylation of certain protein kinases, a response opposite to that seen with the full-length isoform. nih.gov Furthermore, the activation of the ERK pathway is slower and more sustained through the truncated receptor compared to the rapid and transient activation by the full-length form. nih.gov
| Signaling Pathway/Function | Full-Length NK-1R | Truncated NK-1R |
| G Protein Coupling | Efficient coupling, particularly to Gαq mdpi.comnih.gov | Impaired and weaker interaction with G proteins mdpi.commdpi.com |
| Calcium Mobilization | Robust increase in intracellular Ca2+ nih.govnih.gov | Diminished or absent Ca2+ response nih.govjneurology.com |
| ERK Activation | Rapid and transient nih.gov | Slower and sustained nih.gov |
| NF-κB Activation | Activates NF-κB mdpi.comencyclopedia.pub | No effect on NF-κB encyclopedia.pub |
| Receptor Internalization | Undergoes internalization mdpi.comjneurology.com | Resistant to desensitization and internalization mdpi.com |
| β-arrestin Interaction | Interacts with β-arrestin mdpi.comresearchgate.net | Absence of interaction with β-arrestin mdpi.com |
Specific Roles of the Carboxyl Terminus in Receptor Function
The carboxyl terminus of the NK-1R is a critical determinant of its functional properties. nih.gov This intracellular domain is essential for several key processes, including G protein coupling, receptor desensitization, internalization, and interaction with β-arrestins. mdpi.comresearchgate.net
The C-terminal tail contains crucial serine and threonine residues that are phosphorylated by G protein-coupled receptor kinases (GRKs) following agonist binding. nih.govnih.gov This phosphorylation is a prerequisite for the binding of β-arrestins. researchgate.netnih.gov The interaction with β-arrestins is vital for uncoupling the receptor from G proteins, leading to desensitization, and for initiating the process of receptor internalization via clathrin-dependent mechanisms. jneurology.comnih.gov
The absence of the C-terminal tail in the truncated isoform impairs these functions significantly. mdpi.com The lack of phosphorylation sites prevents stable interaction with β-arrestins, which in turn makes the truncated receptor resistant to desensitization and internalization. mdpi.commdpi.com This leads to prolonged signaling from the cell surface, albeit with a different kinetic and signaling profile compared to the full-length receptor. The C-terminus is therefore the structural basis for the profound functional differences observed between the two NK-1R isoforms. nih.gov
Ligand Receptor Dynamics and Binding Kinetics
Substance P (SP) as the Primary Endogenous Ligand
Substance P (SP) is an undecapeptide that serves as the principal endogenous ligand for the NK-1 receptor. wikipedia.orgnih.govnih.gov It is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2. neuromics.commdpi.comnih.gov The binding of SP to the NK-1R is a high-affinity interaction that triggers a cascade of intracellular signaling events. nih.govjneurology.com This interaction is not static; upon binding, the SP-NK-1R complex is rapidly internalized into the cell via a clathrin-dependent mechanism. mdpi.comnih.govpsychiatrist.com This internalization process is crucial for signal termination and receptor regulation.
The affinity of SP for the NK-1 receptor is significantly higher than that of other tachykinins, establishing it as the preferential ligand. neuromics.comnih.govjneurology.commdpi.com This high affinity is a key determinant of the biological actions mediated by the SP/NK-1R system. The binding of SP to the NK-1R has been associated with a variety of physiological responses, including the transmission of pain signals, modulation of stress and emotional responses, and the inflammatory process. wikipedia.orgnih.govpsychiatrist.com
Two isoforms of the NK-1 receptor exist: a full-length form (407 amino acids) and a truncated form (311 amino acids). nih.govjneurology.comnih.gov The full-length isoform is predominantly expressed in the brain, while the truncated version is mainly found in peripheral tissues. nih.govjneurology.com Notably, the truncated isoform exhibits a 10-fold lower binding affinity for SP compared to the full-length receptor. jneurology.com
Recent research has identified two distinct nonstoichiometric binding sites on the NK-1 receptor, designated as NK-1M (majority) and NK-1m (minority). semanticscholar.orgnih.gov These sites are defined by their differing binding potencies for SP and its analogs. semanticscholar.orgnih.gov The existence of these multiple binding sites adds another layer of complexity to the regulation of NK-1 receptor activity.
The interaction between SP and the NK-1R is a dynamic process that results in the internalization of the receptor-ligand complex. mdpi.compsychiatrist.com The rate and extent of this internalization are dependent on the intensity and frequency of the stimulus, with more intense or repeated stimulation leading to greater receptor internalization. psychiatrist.com This process plays a critical role in modulating the cellular response to SP.
Interactions with Other Tachykinins (e.g., Neurokinin A, Neurokinin B)
While Substance P is the primary ligand for the NK-1 receptor, other tachykinins, such as Neurokinin A (NKA) and Neurokinin B (NKB), can also interact with it, albeit with lower affinity. neuromics.comnih.govjneurology.commdpi.com The order of potency for the NK-1 receptor is generally SP > NKA > NKB. tocris.com This difference in affinity is attributed to variations in the amino acid composition and charge distribution of the peptides, which affects their interaction with the receptor's binding pocket. mdpi.comencyclopedia.pub
Despite having a lower affinity, NKA has been shown to bind effectively to the NK-1 receptor. nih.gov In contrast, NKB competes poorly with SP for binding. nih.gov This suggests that while all tachykinins share a common C-terminal motif crucial for activity, the N-terminal regions of these peptides contribute to their selectivity for specific receptor subtypes. nih.gov
Interestingly, research suggests that SP, NKA, and NKB may not bind to distinct sites on the NK-1 receptor but rather to different active conformations of the receptor. nih.gov This concept of "biphasic" binding proposes an "SP-preferring" conformation and a "general tachykinin" conformation of the receptor. nih.gov
Studies comparing the binding kinetics of SP and NKA have revealed significant differences. NKA associates with the NK-1 receptor at a much slower rate than SP, approximately 240-fold slower. researchgate.net This slower association rate could make NKA more susceptible to antagonism, as antagonists have a longer window to intervene and block the binding of the agonist. researchgate.net
Ligand Binding Site Analysis and Specificity
The binding of ligands to the NK-1 receptor occurs within a hydrophobic core formed by the transmembrane domains (TMs) 3 through 7. wikipedia.org Specific amino acid residues within these domains and the extracellular loops play a crucial role in ligand recognition and binding.
For non-peptide antagonists, key residues involved in binding include Gln165 (TM4), His197 (TM5), His265 (TM6), and Tyr287 (TM7). wikipedia.org The interaction of the antagonist CP-96345 with His197 and His265 has been particularly well-studied. wikipedia.org Other residues such as Ser169, Glu193, Lys194, Phe264, Phe267, Pro271, and Tyr272 are also thought to be involved in the binding of various non-peptide antagonists. wikipedia.org It appears that different structural classes of antagonists interact with specific sets of residues within this common binding pocket. wikipedia.org
For the endogenous ligand Substance P, the binding site is more complex and involves multiple domains. The N-terminal tail and the second extracellular loop (ECLII) of the NK-1 receptor are key determinants for SP binding. nih.gov Mutational analyses have confirmed the importance of residues 23-25 in the N-terminal tail for proper SP binding. nih.gov Photocross-linking studies have further shown that SP interacts with multiple sites within the 11-21 region of the N-terminal tail and with residues in ECLII. nih.gov
The specificity of the tachykinin receptors for their preferred ligands is largely determined by the interactions between the amino acids preceding the conserved C-terminal FxGLM motif of the peptide and two regions of the receptor: the β-hairpin of ECL2 and a segment of the N-terminus leading into TM1. nih.gov A positively charged residue in ECL2, Arg177 in NK-1R, plays a vital role in this interaction and in conferring specificity. nih.gov
Agonist and Antagonist Binding Kinetics and Selectivity
The kinetics of ligand binding, including the rates of association (kon) and dissociation (koff), are critical determinants of a ligand's pharmacological effect. For the NK-1 receptor, the binding kinetics of both agonists and antagonists have been shown to significantly influence the resulting cellular signaling profiles. researchgate.net
Studies on endogenous tachykinins have revealed a range of dissociation rates. For instance, the dissociation rate constant (koff) for various tachykinins targeting the NK-1 receptor has been found to range from 0.026 min⁻¹ for [Sar⁹,Met(O₂)¹¹]-SP to 0.21 min⁻¹ for septide. researchgate.netuniversiteitleiden.nl The kinetic binding parameters of the radiolabeled agonist [³H][Sar⁹,Met(O₂)¹¹]SP have been determined, with a kon of 0.17 nM⁻¹ min⁻¹ and a koff of 0.016 min⁻¹, resulting in a kinetic KD of 0.093 nM. universiteitleiden.nl
In the realm of antagonists, there is a correlation between their in vitro receptor interaction and their in vivo efficacy. researchgate.net Some NK-1 receptor antagonists, such as aprepitant (B1667566), exhibit what is known as "insurmountable antagonism." researchgate.net This means they produce a long-lasting inhibition of the receptor that is not easily overcome by increasing the concentration of the agonist, a phenomenon partly explained by their slow dissociation kinetics. researchgate.net For example, after preincubation, the inhibitory effect of the antagonist CP-99994 was short-lived (over within 30 minutes), whereas aprepitant produced maximal inhibition that lasted for at least 60 minutes. researchgate.net
The selectivity of antagonists for the NK-1 receptor over other tachykinin receptors (NK-2 and NK-3) is a crucial aspect of their therapeutic potential. Many compounds have been developed with high selectivity for the NK-1 receptor. For example, compounds with a piperidine (B6355638) ring have demonstrated selectivity for the NK-1 receptor over NK-2, NK-3, opioid, and 5-HT receptors. wikipedia.org The antagonist L-732,138 exhibits high selectivity, inhibiting the binding of ¹²⁵I-SP to the human NK-1 receptor with an IC50 of 2.3 nM. selleckchem.com Similarly, rolapitant (B1662417) is a highly selective NK-1 receptor antagonist with a Ki of 0.66 nM and over 1000-fold selectivity against the NK-2 and NK-3 subtypes. selleckchem.commedchemexpress.com
Table 1: Binding Affinities and Potencies of Selected NK-1 Receptor Ligands
| Ligand | Ligand Type | Binding Affinity (Ki/Kd) | Functional Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| Substance P (SP) | Agonist | 1.4 µM (Ki) | 5.1 nM (EC50) | pnas.org |
| Aprepitant (AP) | Antagonist | 0.15 nM (Ki) | 170 nM (IC50) | pnas.org |
| Netupitant (B1678218) (NT) | Antagonist | 0.91 nM (Ki) | 178 nM (IC50) | pnas.org |
| [Sar⁹,Met(O₂)¹¹]SP | Agonist | 0.093 nM (KD) | - | universiteitleiden.nl |
| Rolapitant | Antagonist | 0.66 nM (Ki) | - | selleckchem.commedchemexpress.com |
| L-732,138 | Antagonist | - | 2.3 nM (IC50) | selleckchem.com |
| Spantide I | Antagonist | 230 nM (Ki for NK1) | - | medchemexpress.com |
Intracellular Signal Transduction Pathways of Neurokinin 1 Receptor
Canonical G Protein-Coupled Signaling
The classical signaling mechanism of NK-1R involves its coupling to various heterotrimeric G proteins, including Gq/11, Gs, and Gi/o. researchgate.netescholarship.org This interaction triggers a cascade of intracellular events, leading to the generation of second messengers and the activation of downstream effector molecules.
The predominant and most well-characterized signaling pathway of the NK-1R involves its coupling to the Gq/11 family of G proteins. mdpi.comnih.govguidetopharmacology.org Upon SP binding, the activated NK-1R catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein. mdpi.com This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.
The activated Gαq/11 subunit then stimulates the effector enzyme phospholipase C (PLC). mdpi.comwjgnet.com PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwjgnet.comwikipedia.org
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comwikipedia.org Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). mdpi.com This cascade of events ultimately leads to a variety of cellular responses, including protein phosphorylation, altered gene expression, and changes in cell function. wjgnet.com The major pathways activated by the SP/NK-1R complex include phosphoinositide hydrolysis, which is fundamental to many of the receptor's physiological roles. jneurology.com
In addition to the Gq/11 pathway, the NK-1R can also couple to the Gs protein. mdpi.comphysiology.orgnih.gov Activation of the Gs protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov cAMP then acts as a second messenger, activating protein kinase A (PKA). researchgate.net
This Gs-cAMP pathway can modulate various cellular functions, including the regulation of ion channels and gene expression. mdpi.com For instance, in some cell types, the increase in cAMP can lead to the inhibition of NF-κB activity. mdpi.com The ability of SP to stimulate both intracellular calcium and cAMP accumulation has been observed in NK-1R-expressing cells. physiology.org Interestingly, studies have shown that while full-length SP can potently activate both Gq and Gs signaling, certain metabolites of SP exhibit biased agonism, retaining the ability to signal through Gq but losing their capacity to stimulate Gs-mediated cAMP production. physiology.orgbiorxiv.orgcolab.ws
A hallmark of NK-1R activation is the mobilization of intracellular calcium ([Ca2+]i). physiology.orgpnas.orgjneurosci.org This increase in cytosolic calcium is a direct consequence of the Gq/11-PLC-IP3 signaling cascade, which triggers the release of Ca2+ from intracellular stores within the endoplasmic reticulum. mdpi.comwjgnet.comaimspress.com The rise in intracellular Ca2+ can also be supplemented by an influx of extracellular Ca2+ through various channels in the plasma membrane. mdpi.comnih.gov
The dynamics of this calcium signal, including its amplitude, frequency, and spatial distribution, are critical in determining the specific cellular response. aimspress.comnih.gov For example, the concentration of SP can influence the characteristics of the calcium transients. researchgate.net Studies have shown that both SP and another tachykinin, neurokinin A (NKA), can induce NK-1R internalization and mobilize calcium at similar concentrations. jneurosci.org
It is important to note that the ability of the NK-1R to mobilize calcium can be dependent on the receptor isoform. The full-length NK-1R effectively triggers an increase in intracellular calcium upon SP stimulation, whereas a naturally occurring truncated form of the receptor may not couple to calcium mobilization in the same manner. pnas.orgresearchgate.net
The NK-1R has also been shown to couple to the Gi/o family of G proteins. escholarship.orgmdpi.com The Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. mdpi.comencyclopedia.pub In some neuronal populations, the Gi/o pathway activated by SP can modulate ion channel activity, such as enhancing M-type potassium currents, which can lead to neuronal hyperpolarization and a decrease in neuronal excitability. mdpi.com This suggests that Gi/o-mediated signaling can have an anti-nociceptive effect in certain contexts. mdpi.com
Non-Canonical and Biased Signaling Pathways
Beyond the classical G protein-mediated pathways, NK-1R activation can also initiate signaling through non-canonical and biased pathways, which are often independent of or downstream from the initial G protein coupling.
A significant non-canonical signaling pathway activated by the NK-1R is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). jneurology.commdpi.comnih.gov Activation of the MAPK pathway is implicated in a wide range of cellular processes, including cell proliferation, differentiation, and survival. pnas.org
The activation of ERK1/2 by the SP/NK-1R system can occur through various mechanisms. In some instances, it is dependent on the Gq/11-PKC pathway. mdpi.com In other cases, it can involve the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). mdpi.comencyclopedia.pub The formation of a complex involving β-arrestin, the internalized NK-1R, and other signaling molecules like Src can also serve as a scaffold to facilitate ERK1/2 activation. pnas.org
Studies in various cell types, including pancreatic cancer cells, have demonstrated that SP can activate the ERK1/2 pathway, promoting cell migration and invasion. thno.org The timing and duration of ERK1/2 activation can also be influenced by the specific form of the NK-1R, with the full-length and truncated receptors showing different kinetics of ERK activation. researchgate.net
Protein Kinase C (PKC) Activation and Subtype Specificity
Activation of the Neurokinin-1 Receptor (NK-1R) by its ligand Substance P (SP) is a well-established trigger for the activation of Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmolbiolcell.org DAG, in turn, activates members of the Protein Kinase C (PKC) family, which play a pivotal role in modulating downstream cellular events.
Research in mouse macrophage-like cell lines and peritoneal macrophages has demonstrated that SP-mediated NK-1R activation selectively stimulates specific PKC isoforms. nih.gov Notably, the conventional isoform PKCα and the novel isoforms PKCδ and PKCε are activated in response to SP. nih.gov The activation of these specific PKC subtypes is instrumental in mediating the downstream activation of the extracellular signal-regulated kinase-1/2 (ERK1/2) and the nuclear factor-κB (NF-κB) transcription factor, ultimately driving the expression of inducible chemokines. nih.gov
Furthermore, PKC activation serves as a key feedback mechanism for regulating NK-1R signaling itself. In cells expressing the wild-type full-length NK-1R, direct activation of PKC with phorbol (B1677699) esters, such as phorbol 12,13-dibutyrate (PDBu), abolishes SP-induced calcium mobilization. nih.govphysiology.org This inhibitory effect can be reversed by pre-treatment with a PKC inhibitor, confirming the enzyme's role in this negative feedback loop. physiology.org Interestingly, this regulatory mechanism is absent in cells expressing a naturally occurring C-terminally truncated variant of the NK-1R, indicating that the C-terminal tail of the receptor is essential for PKC-mediated regulation. nih.gov While PKC activation curtails the initial calcium signal, it does not appear to mediate the desensitization to repeated SP stimulation or the endocytosis of the receptor. nih.gov
In dorsal root ganglia neurons, PKC activation has been shown to mediate the effects of neurokinin receptor subtypes on N- and L-type calcium channels, suggesting a broader role for PKC in modulating neuronal excitability downstream of tachykinin receptor activation. physiology.org
Table 1: Effects of PKC Modulators on NK-1R Signaling
| Modulator | Compound Name | Effect on NK-1R Pathway | Source |
|---|---|---|---|
| Activator | Phorbol 12,13-dibutyrate (PDBu) | Abolishes SP-induced Ca2+ mobilization via wild-type NK-1R. physiology.org | physiology.org |
| Inhibitor | GF-109203X (bisindolylmaleimide I) | Prevents the PDBu-induced inhibition of Ca2+ mobilization. physiology.org | physiology.org |
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical axis engaged by Neurokinin-1 Receptor (NK-1R) activation. This pathway is fundamental to a wide range of cellular functions, including cell survival, proliferation, and metabolism. spandidos-publications.com Upon stimulation by Substance P (SP), the NK-1R activates PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govresearchgate.net
In macrophages, the SP/NK-1R system activates two convergent proinflammatory signaling pathways: PKC and PI3K-Akt. nih.gov These pathways are activated independently of each other. nih.gov Kinetic studies have revealed that while PKC isoforms induce an early activation of downstream targets like ERK1/2, the PI3K-Akt pathway contributes to this activation at later time points. nih.gov Inhibition of the PI3K-Akt pathway attenuates both ERK1/2 and NF-κB activation, underscoring its significant role in the cellular inflammatory response initiated by SP. nih.gov
Further research has delineated the downstream effectors of this pathway, showing that SP can activate the PI3K/Akt/mTOR (mammalian target of rapamycin) cascade. researchgate.net This full pathway activation can be blocked by NK-1R antagonists like RP67580, as well as by specific inhibitors for PI3K (e.g., LY294002) and mTOR (e.g., rapamycin). researchgate.net The PI3K/Akt pathway is implicated in mediating the anti-apoptotic effects of SP in various cell types. researchgate.netmdpi.com Conversely, NK-1R antagonists such as aprepitant (B1667566) can attenuate the PI3K/Akt signaling cascade, which is being explored for its therapeutic potential in inhibiting cell proliferation. nih.gov
Table 2: Key Mediators in the NK-1R-PI3K/Akt Axis
| Protein | Role in Pathway | Source |
|---|---|---|
| PI3K | Activated by NK-1R, phosphorylates membrane inositides to generate PIP3. spandidos-publications.comresearchgate.net | spandidos-publications.comresearchgate.net |
| Akt (PKB) | Recruited by PIP3 and phosphorylated (activated), subsequently phosphorylates numerous downstream targets. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| PTEN | A tumor suppressor that acts as a negative regulator of the pathway by dephosphorylating PIP3. spandidos-publications.com | spandidos-publications.com |
| mTOR | A downstream effector of Akt, forming a key signaling complex that regulates cell growth and proliferation. researchgate.net | researchgate.net |
NF-κB Pathway Activation and Gene Regulation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the immune and inflammatory response. pnas.org A significant consequence of Neurokinin-1 Receptor (NK-1R) activation is the potent stimulation of the NF-κB pathway. nih.gov This activation leads to the transcription of a wide array of genes involved in inflammation, cell survival, and immune function. nih.govpnas.org
The canonical NF-κB activation mechanism is initiated upon NK-1R stimulation by ligands like Substance P (SP) or Neurokinin A (NKA). nih.govphysiology.org This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. physiology.orgdntb.gov.ua The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing its translocation from the cytoplasm to the nucleus. physiology.orgdntb.gov.ua Concurrently, increased cellular levels of the transactivation-competent form of p65, phosphorylated at Serine 276, are observed. physiology.orgdntb.gov.ua Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing their expression. physiology.org
This entire process, from IκBα degradation to gene expression, can be blocked by selective NK-1R antagonists. physiology.orgdntb.gov.ua The activation of NF-κB is dependent on upstream signaling from both the PKC and the PI3K/Akt pathways, which converge on this central transcription factor. nih.govphysiology.org
NK-1R-mediated NF-κB activation has been shown to drive the expression of numerous proinflammatory genes. In monocytes and macrophages, this includes cytokines such as IL-1, IL-6, and TNF-α, as well as various chemokines. nih.govnih.govnih.gov In certain monocyte subsets, NK-1R signaling upregulates the expression of NFKB2 and components of the NLRP3 inflammasome pathway, further highlighting its pro-inflammatory role. nih.gov Interestingly, the promoter of the NK-1R gene itself contains a binding site for NF-κB, and its expression can be increased by proinflammatory stimuli via NF-κB activation, suggesting a positive feedback loop that can amplify inflammatory responses. pnas.org
Table 3: Genes Regulated by NF-κB Downstream of NK-1R Activation
| Gene/Protein | Function | Source |
|---|---|---|
| IL-1, IL-6, TNF-α | Proinflammatory cytokines that mediate systemic and local inflammation. nih.govnih.gov | nih.govnih.gov |
| Chemokines | Chemoattractant cytokines that recruit immune cells to sites of inflammation. nih.govphysiology.org | nih.govphysiology.org |
| NLRP3 | A key component of the inflammasome, a protein complex that activates inflammatory caspases. nih.gov | nih.gov |
| NK-1R | The receptor itself, indicating a positive feedback amplification loop. pnas.org | pnas.org |
Wnt/β-Catenin Pathway Interactions
Emerging research has identified a significant interaction between the Neurokinin-1 Receptor (NK-1R) and the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial for numerous developmental and homeostatic processes, including cell proliferation and differentiation. mdpi.com Evidence indicates that NK-1R signaling acts as a positive regulator of the Wnt/β-catenin cascade. nih.govoncotarget.com
The central event in canonical Wnt signaling is the stabilization and nuclear accumulation of β-catenin. mdpi.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes the enzyme Glycogen Synthase Kinase 3β (GSK-3β). mdpi.com Activation of the NK-1R pathway interferes with this process. Studies using the specific NK-1R agonist [Sar9, Met(O2)11] substance P (SMSP) have shown that receptor activation leads to an increased expression of both total β-catenin and the phosphorylated (inactive) form of GSK-3β. nih.govnih.govoncotarget.com The inactivation of GSK-3β prevents it from marking β-catenin for degradation, thus allowing β-catenin to accumulate in the cytosol and translocate to the nucleus to activate target gene transcription. mdpi.comnih.gov
This positive regulation appears to be mediated, at least in part, through the modulation of endogenous Wnt pathway inhibitors. NK-1R activation results in a weakened expression of Dickkopf-1 (DKK1), a secreted protein that antagonizes the Wnt pathway by binding to the LRP5/6 co-receptor. nih.govnih.govoncotarget.com
Conversely, blocking the NK-1R with the antagonist L-733060 has the opposite effect. nih.govnih.gov Treatment with L-733060 leads to a decrease in the expression of β-catenin and phosphorylated GSK-3β, which is associated with a robust upregulation of DKK1 expression. nih.govnih.govoncotarget.com These findings, observed in both in vitro and in vivo models, demonstrate a clear crosstalk where the NK-1R system can potentiate Wnt/β-catenin signaling by suppressing a key inhibitor of the pathway. nih.govnih.gov
Table 4: NK-1R Modulation of the Wnt/β-Catenin Pathway
| Modulator | Effect on β-catenin | Effect on p-GSK3β (inactive form) | Effect on DKK1 (Wnt Inhibitor) | Source |
|---|---|---|---|---|
| NK-1R Agonist (SMSP) | Increased expression. nih.govoncotarget.com | Increased expression. nih.govoncotarget.com | Decreased expression. nih.govoncotarget.com | nih.govoncotarget.com |
| NK-1R Antagonist (L-733060) | Decreased expression. nih.govnih.gov | Decreased expression. nih.govnih.gov | Increased expression. nih.govnih.gov | nih.govnih.gov |
Biased Agonism and Downstream Signaling Selectivity
The concept of biased agonism, or functional selectivity, has transformed the understanding of G-protein coupled receptor (GPCR) signaling. annualreviews.org It posits that different agonists binding to the same receptor can stabilize distinct active receptor conformations, which in turn preferentially engage different downstream signaling effectors. annualreviews.org The Neurokinin-1 Receptor (NK-1R) serves as a clear example of this phenomenon, where different endogenous tachykinins elicit distinct intracellular signaling profiles. nih.govbiorxiv.org
While Substance P (SP) is considered the primary endogenous ligand for NK-1R, other tachykinins like Neurokinin A (NKA) can also activate it. nih.gov However, their signaling outcomes are not identical. SP is a relatively balanced agonist, potently activating both the Gαq protein pathway, which leads to inositol phosphate (B84403) (IP) production and calcium mobilization, and the Gαs protein pathway, which results in cyclic AMP (cAMP) accumulation. nih.gov In contrast, NKA and N-terminally truncated fragments of SP (such as SP6-11) are considered Gq-biased agonists; they potently stimulate the Gq pathway but are significantly less effective at activating Gs signaling. nih.govbiorxiv.org
Structural and molecular dynamics studies have provided a basis for this selectivity. nih.govbiorxiv.org The binding of all tachykinins involves interactions deep within the receptor's transmembrane pocket, which is critical for general receptor activation. nih.gov However, potent Gs signaling by SP requires additional interactions between the N-terminal region of the peptide and the extracellular loops of the NK-1R. nih.govbiorxiv.org These superficial contacts are thought to restrict the flexibility of the SP peptide within the binding pocket. nih.gov Gq-biased agonists like NKA and SP6-11 lack these extensive extracellular interactions, allowing for greater dynamism while bound to the receptor, which correlates with selective Gq activation. nih.gov
This suggests a model where the NK-1R can adopt multiple active conformations, each coupled to a distinct signaling output (e.g., Gq vs. Gs), and the specific agonist dictates which conformation is favored. biorxiv.org This principle is being exploited to develop novel therapeutic agents, such as nanobody-ligand conjugates, designed to be biased agonists that selectively activate desired signaling pathways while avoiding others, potentially offering enhanced efficacy and reduced side effects. nih.govresearchgate.net
Table 5: Signaling Bias of Select NK-1R Agonists
| Agonist | Primary G-Protein Pathway(s) Activated | Cellular Response Profile | Source |
|---|---|---|---|
| Substance P (SP) | Gq and Gs | Potent activation of both IP/Ca2+ and cAMP signaling. nih.gov | nih.gov |
| Neurokinin A (NKA) | Gq (biased) | Potent activation of IP/Ca2+ signaling with weak activation of cAMP signaling. nih.gov | nih.gov |
| SP(6-11) | Gq (biased) | Potent activation of IP/Ca2+ signaling with very weak activation of cAMP signaling. nih.gov | nih.gov |
Neurokinin 1 Receptor Trafficking and Regulation
Agonist-Induced Receptor Internalization
Agonist stimulation of the NK1 receptor leads to its internalization from the plasma membrane into the intracellular compartment. This process is a key mechanism for attenuating signaling and is predominantly mediated by clathrin-dependent endocytosis. physiology.orgjneurology.comnih.govmolbiolcell.orgnih.gov
Research has extensively demonstrated that NK1R internalization is heavily reliant on the clathrin-mediated endocytic pathway. Upon activation by agonists like Substance P, the NK1R is recruited to clathrin-coated pits on the cell surface. physiology.orgnih.govmolbiolcell.orgnih.gov These pits then bud off from the plasma membrane to form clathrin-coated vesicles, a process facilitated by the large GTPase dynamin. physiology.orgnih.govpnas.org
Experimental evidence supporting the role of clathrin and dynamin includes studies using inhibitors of these pathways. For instance, treatment with hypertonic sucrose (B13894) or PitStop2, known inhibitors of clathrin-mediated endocytosis, significantly reduces Substance P-induced NK1R internalization in various cell types, including enteric neurons. physiology.orgmolbiolcell.orgnih.gov Similarly, inhibition of dynamin activity using compounds like Dynasore or Dyngo-4a, or expression of dominant-negative dynamin mutants (e.g., DnmK44A), effectively prevents or attenuates NK1R internalization. physiology.orgnih.govpnas.org These findings underscore the critical dependence of agonist-induced NK1R endocytosis on the coordinated action of clathrin and dynamin.
Beta-arrestins (β-arrestin1 and β-arrestin2) are crucial adaptor proteins that mediate the interaction of activated GPCRs, including NK1R, with the endocytic machinery. physiology.orgnih.govpnas.orgnih.govpnas.orgbiologists.com Following agonist-induced phosphorylation of the NK1R, β-arrestins translocate to the activated receptor at the plasma membrane and facilitate its sequestration into clathrin-coated pits by binding to clathrin and the adaptor protein 2 (AP-2). pnas.orgbiologists.comoup.com Studies using dominant-negative β-arrestin mutants or cells lacking β-arrestins have shown a substantial reduction in NK1R internalization, highlighting their essential role in this process. nih.govpnas.org
Beyond their role in internalization, β-arrestins also function as signaling scaffolds. biologists.com The internalized NK1R, still bound to β-arrestins, can form endosomal signalosomes that continue to activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including ERK. physiology.orgnih.govpnas.orgbiologists.com This endosomal signaling can contribute to sustained cellular responses. physiology.orgpnas.org The interaction between NK1R and β-arrestins is characterized by high affinity and prolonged association, which can lead to the sequestration of β-arrestins in endosomes. pnas.orgpnas.orgnih.gov This sequestration can impact the trafficking and desensitization of other GPCRs that also rely on β-arrestins for their regulation, such as the neurokinin 3 receptor (NK3R). pnas.orgpnas.orgnih.govjneurosci.org
While clathrin-mediated endocytosis is the primary pathway for agonist-induced NK1R internalization, studies suggest that caveolae, small invaginations of the plasma membrane enriched in cholesterol and caveolin proteins, also play a role in NK1R localization and trafficking. nih.govresearchgate.netmdpi.comjneurosci.org NK1R has been shown to reside constitutively within lipid raft/caveolae microdomains in the plasma membrane. nih.govmdpi.com
Although agonist-induced internalization predominantly utilizes the clathrin pathway, the localization of NK1R within caveolae appears to be important for efficient agonist-induced signaling and for the effective interaction of the receptor with β-arrestin2. nih.gov Furthermore, stimulation of NK1R located within caveolae can lead to the relocation of protein kinase C alpha (PKCα) to these domains, influencing the internalization of caveolae themselves. researchgate.net Impairment of caveolae structure or function can alter the plasma membrane distribution of the NK1R. nih.gov This suggests a complex interplay between caveolae and the clathrin-mediated pathway in regulating NK1R localization and function.
Receptor Desensitization and Resensitization
Desensitization refers to the diminished responsiveness of a receptor to repeated or prolonged agonist stimulation. This is a critical mechanism to prevent overstimulation. Following desensitization and internalization, receptors can undergo resensitization, which involves processes that restore their ability to respond to agonists.
NK1R undergoes both homologous and heterologous desensitization. nih.govphysiology.orgumich.edupnas.org Homologous desensitization is triggered specifically by the agonist that activates the receptor itself. This process primarily involves the phosphorylation of the activated receptor by G protein receptor kinases (GRKs), particularly GRK-2 and GRK-3. molbiolcell.orgphysiology.orgumich.eduresearchgate.net Phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its cognate G proteins, thereby terminating G protein signaling and facilitating internalization. biologists.comphysiology.orgresearchgate.net Studies have shown that the C-terminal cytoplasmic region of the NK1R, rich in serine and threonine residues, is important for homologous desensitization, likely serving as phosphorylation sites for GRKs. umich.edu
Heterologous desensitization, on the other hand, occurs when the NK1R becomes less responsive due to the activation of other receptors or signaling pathways, even in the absence of NK1R agonist binding. nih.govphysiology.orgumich.edu Protein kinase C (PKC) is implicated in heterologous desensitization of the NK1R. Activation of PKC can lead to phosphorylation of the NK1R, impairing its coupling to G proteins and reducing signaling responsiveness. nih.govphysiology.orgumich.eduresearchgate.net Unlike homologous desensitization mediated by GRKs and β-arrestins, PKC-mediated heterologous desensitization does not necessarily require agonist binding or induce receptor internalization. researchgate.net Furthermore, the prolonged and high-affinity interaction of activated NK1R with β-arrestins can sequester these proteins, limiting their availability for other receptors like NK3R, and thereby causing heterologous desensitization of NK3R responses. pnas.orgpnas.orgnih.govjneurosci.org
Following internalization into early endosomes, the fate of the internalized NK1R is determined by sorting processes that direct it towards either recycling back to the plasma membrane or degradation in lysosomes. physiology.orgjneurology.comjneurosci.orgpnas.orguni.lupnas.org The balance between recycling and degradation is influenced by factors such as the concentration and duration of agonist exposure. jneurology.com Low concentrations of Substance P tend to favor receptor recycling, while sustained exposure to high agonist concentrations can lead to receptor ubiquitination and subsequent degradation. jneurology.com
Receptor recycling is crucial for restoring the cell's responsiveness to subsequent agonist stimulation (resensitization). physiology.orgmolbiolcell.orgnih.govpnas.org This process requires the dissociation of the receptor-ligand-β-arrestin complex within the endosomal compartment. physiology.orgmolbiolcell.orgnih.govpnas.org The acidic environment of early endosomes plays a significant role in promoting the dissociation of Substance P from the NK1R. molbiolcell.orgphysiology.orgmolbiolcell.orgnih.gov
A key enzyme involved in regulating NK1R recycling and resensitization is endothelin-converting enzyme-1 (ECE-1), a membrane metalloendopeptidase found in endosomes. physiology.orgpnas.org ECE-1 degrades Substance P within the acidified endosomes. physiology.orgpnas.org This degradation of the ligand facilitates the dissociation of β-arrestins from the NK1R, allowing β-arrestins to return to the cytosol and freeing the NK1R to be sorted into recycling pathways. physiology.orgpnas.org Inhibition of ECE-1 activity has been shown to prevent NK1R recycling and resensitization, highlighting its importance in this process. physiology.orgpnas.org Receptor recycling occurs independently of new protein synthesis, indicating that it involves the trafficking of existing internalized receptors back to the cell surface. molbiolcell.orgnih.gov Alterations in the balance between NK1R recycling and degradation have been observed in certain pathological conditions, such as inflammation, which may contribute to sustained signaling and altered neuronal function. physiology.org
Role of Protein Phosphatases (e.g., PP2A) in Resensitization
Resensitization of NK1R, the process by which the receptor regains responsiveness to agonist stimulation after desensitization, involves the dephosphorylation of the internalized receptor. physiology.orgphysiology.orgnih.govcore.ac.uk Protein phosphatase 2A (PP2A) has been identified as a key enzyme involved in this process. physiology.orgphysiology.orgnih.govnih.govphysiology.orgnyu.edu Studies suggest that PP2A is recruited to the NK1R, potentially through interaction with β-arrestin, to catalyze the dephosphorylation of the receptor. physiology.orgnih.govphysiology.org This dephosphorylation allows the receptor to return to an active state and re-engage with downstream signaling pathways. physiology.orgphysiology.org
Research indicates that PP2A-mediated dephosphorylation can occur while a significant proportion of desensitized receptors remain at the cell surface, suggesting a mechanism of resensitization that does not solely rely on receptor recycling from endosomes. nih.govnih.govphysiology.org Inhibition of PP2A activity has been shown to partially inhibit NK1R resensitization, highlighting its contribution to the recovery of receptor function. physiology.orgphysiology.orgnih.gov Endothelin-converting enzyme-1 (ECE-1), which degrades substance P in endosomes, also plays a role in promoting NK1R resensitization, possibly by facilitating the release of β-arrestin1 from endosomes, allowing it to participate in PP2A recruitment to the receptor at the plasma membrane. physiology.orgnih.govnih.govphysiology.org
Post-Translational Modifications (PTMs)
Post-translational modifications are crucial regulatory mechanisms that influence NK1R function, trafficking, and interaction with other proteins. These modifications can alter receptor conformation, stability, localization, and signaling properties.
Phosphorylation and Dephosphorylation Events
Phosphorylation is a primary mechanism for regulating NK1R desensitization and trafficking. physiology.orgphysiology.orgnih.govcore.ac.uk Upon agonist activation, NK1R is phosphorylated by GRKs and PKC. physiology.orgnih.gov GRK-mediated phosphorylation creates binding sites for β-arrestins, leading to homologous desensitization and internalization. physiology.orgnih.gov PKC can also phosphorylate NK1R, contributing to desensitization, although this may not always require agonist binding or induce internalization. nih.gov The extent and specific sites of phosphorylation can influence the subsequent fate of the receptor, including its interaction with β-arrestins and its sorting towards recycling or degradation pathways. nih.gov
Dephosphorylation, primarily mediated by protein phosphatases like PP2A, is essential for the resensitization of the receptor, allowing it to regain signaling competence. physiology.orgphysiology.orgnih.govcore.ac.uknih.govphysiology.orgnyu.edu The balance between phosphorylation and dephosphorylation is critical for maintaining appropriate levels of receptor activity and responsiveness to substance P.
Glycosylation and its Impact on Receptor Localization and Function
NK1R is a glycosylated receptor, with putative N-linked glycosylation sites identified in its extracellular N-terminus. nih.govmdpi.comnih.govencyclopedia.pub Studies on glycosylation-defective NK1R mutants suggest that glycosylation is not strictly required for ligand binding or downstream signaling pathways like MAPK activation. nih.gov However, glycosylation appears to play a role in the stable expression of functional receptor at the cell surface. nih.govnih.govresearchgate.net Non-glycosylated NK1R has shown reduced cell surface levels and more rapid internalization upon ligand binding compared to the wild-type receptor. nih.govnih.gov This suggests that glycosylation may contribute to stabilizing the receptor in the plasma membrane, thereby impacting its availability for signaling. nih.govnih.govresearchgate.net
Data on the impact of glycosylation on NK1R function:
| Receptor Type | Cell Surface Expression | Internalization Rate (Agonist-induced) | MAPK Signaling | IL-8 Secretion (SP-induced) |
| Wild-type NK1R | Normal | Normal | Activated | Normal |
| Non-glycosylated NK1R | Reduced | More Rapid | Activated | Attenuated |
Ubiquitination and Receptor Fate
Ubiquitination, the covalent attachment of ubiquitin molecules to a protein, is a critical modification regulating the fate of internalized GPCRs, including NK1R. nih.govmdpi.com Following prolonged agonist stimulation, NK1R undergoes ubiquitination. nih.govnih.gov This modification plays a significant role in sorting the internalized receptor towards the lysosomal degradation pathway. nih.govmdpi.comnih.gov
Research using ubiquitination-defective NK1R mutants has demonstrated that while these receptors can still undergo internalization, their degradation is significantly diminished. nih.govnih.gov Instead, receptors lacking ubiquitin tags show a preference for recycling back to the plasma membrane. nih.gov This highlights ubiquitination as a key signal for directing NK1R towards degradation rather than recycling, thus contributing to receptor down-regulation after sustained stimulation. nih.govmdpi.com
Palmitoylation and Membrane Association
Palmitoylation, the reversible attachment of palmitate fatty acids to cysteine residues, can influence the association of proteins with cell membranes and their localization within membrane microdomains, such as lipid rafts. The rat NK1R contains a potential fourth intracellular loop due to cysteine residue palmitoylation. nih.govnih.gov While direct experimental data specifically detailing the impact of palmitoylation on NK1R trafficking and membrane association is less extensive compared to other PTMs, studies on other GPCRs and membrane proteins indicate that palmitoylation can regulate membrane anchoring, protein-protein interactions, and trafficking. pnas.orgbiorxiv.orgresearchgate.net Given that NK1R resides in membrane microdomains and its function can be affected by membrane composition, palmitoylation is likely to play a role in regulating NK1R localization and interaction with signaling partners at the plasma membrane. pnas.org
SUMOylation in NK1R Biology
SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to a target protein, is another post-translational modification that can influence protein function, localization, and interactions. While direct SUMOylation of the NK1R itself is not extensively documented in the provided search results, NK1R signaling has been shown to regulate the SUMOylation status of other proteins, such as the nuclear receptor NR4A1. biorxiv.orgnih.govplos.orgbiorxiv.orgresearchgate.netresearchgate.net
In the context of substance P/NK1R-induced autophagic cell death, NR4A1 undergoes SUMOylation. biorxiv.orgnih.govplos.orgresearchgate.net This SUMO modification appears to be necessary for NR4A1's ability to induce this form of cell death. plos.orgresearchgate.net While this does not directly describe SUMOylation of the NK1R protein, it illustrates that SUMOylation is a relevant post-translational modification within the broader scope of NK1R-mediated cellular processes. Further research may elucidate whether NK1R itself is subject to SUMOylation and what functional consequences this might have.
Receptor-Protein Interactions Beyond G-Proteins and β-Arrestins
Beyond the classical interactions with G proteins and β-arrestins, the NK1R participates in a broader network of protein associations, including the formation of complexes with other receptors, kinases, phosphatases, and scaffolding proteins. These interactions contribute to the fine-tuning of NK1R signaling, trafficking, and functional outcomes.
Heterodimerization and Oligomerization with Other Receptors
GPCRs, including the NK1R, can form dimers and higher-order oligomers, which can impact their trafficking, ligand binding, and signaling properties. While the physiological formation of NK1R homodimers or oligomers has not been extensively documented, studies suggest that NK1R has the capacity to form heterodimers with other receptor subtypes. mdpi.compnas.org
Notably, the NK1R has been shown to heterodimerize with the μ-opioid receptor (MOR). mdpi.comemory.edu This interaction is functionally significant, particularly in brain regions involved in pain perception, where MOR and NK1R coexist and functionally collaborate. mdpi.com Using techniques such as co-immunoprecipitation and Bioluminescence Resonance Energy Transfer (BRET), the formation of MOR-NK1R heterodimers has been demonstrated. mdpi.com This heterodimerization can lead to alterations in receptor phosphorylation, internalization, desensitization, and coupling to downstream signaling pathways. mdpi.com
Furthermore, artificially constructed heterodimers of NK1R and β2-adrenergic receptors have been shown to be functional and internalize as a complex, suggesting a potential for complex formation with other GPCRs under certain conditions. mdpi.com While NK1R appears to function as a monomer at physiological expression levels, its ability to heterodimerize may be relevant for the homeostasis of NK1R signaling in adaptive or abnormal circumstances. mdpi.compnas.org
Interaction with Kinases (e.g., GRKs) and Phosphatases
The phosphorylation state of the NK1R is a critical determinant of its activity and interaction with other proteins. While GRKs (specifically GRK2 and GRK5) are primary kinases involved in phosphorylating activated NK1R, promoting β-arrestin binding and desensitization, other kinases and phosphatases also play roles in regulating NK1R function. nih.govpsu.eduphysiology.orgnih.gov
Studies using BRET have demonstrated agonist-induced interaction of both GRK2 and GRK5 with the activated NK1R. psu.edu GRK5 interaction with the receptor appears to be dependent on its kinase activity, while GRK2 may have both phosphorylation-dependent and -independent effects on NK1R signaling. psu.edu Interestingly, GRK5 might be preassociated with the NK1R before agonist activation. psu.edu
Protein phosphatases are essential for reversing receptor phosphorylation and facilitating resensitization. Protein phosphatase 2A (PP2A) has been identified as a key phosphatase involved in the resensitization of the NK1R. nih.govphysiology.org Following stimulation with Substance P (SP), PP2A interacts with noninternalized NK1R, mediating its dephosphorylation and subsequent resensitization. nih.gov This interaction between PP2A and NK1R requires β-arrestin1. nih.gov Endothelin-converting enzyme-1 (ECE-1) also promotes the interaction between PP2A and noninternalized NK1R, potentially by degrading SP in endosomes and releasing endosomally sequestered β-arrestin1, which then mediates the interaction between noninternalized receptor and PP2A. nih.gov
Protein kinase C (PKC) has also been shown to phosphorylate the NK1R. nih.govphysiology.org PKC-mediated phosphorylation is sufficient to impair NK1R coupling to G proteins, contributing to heterologous desensitization, although this process does not require agonist binding or induce receptor internalization. nih.gov
Scaffolding Proteins and Signaling Complexes
Beyond their role in desensitization and internalization, β-arrestins function as crucial scaffolding proteins that assemble multiprotein complexes with the activated and phosphorylated NK1R. pnas.orgnih.govnih.govbiologists.comnih.gov These complexes can serve as signaling platforms, mediating pathways distinct from those initiated by G proteins. pnas.orgnih.govnih.govnih.gov
Upon activation by Substance P, the NK1R stimulates the formation of a scaffolding complex that includes the internalized receptor, β-arrestin, Src, and ERK1/2. pnas.orgnih.govbiologists.com This complex formation is critical for the activation of ERK1/2, which is required for downstream effects such as cell proliferation and antiapoptotic signaling. pnas.orgnih.gov Inhibition of this complex formation, for instance, by expressing dominant-negative β-arrestin or a truncated NK1R that cannot interact with β-arrestin, inhibits both NK1R endocytosis and ERK1/2 activation. nih.govbiologists.com
β-arrestins recruit various signaling proteins, including components of the MAPK cascade, such as Src family tyrosine kinases and ERK1/2, to the internalized receptor, facilitating signal transduction from endosomal compartments. nih.govbiologists.comnih.govresearchgate.net This highlights the role of β-arrestins in switching the NK1R from a G protein-signaling mode to a β-arrestin-mediated signaling mode. uniprot.org
The composition and importance of these scaffolding complexes can differ between GPCRs, emphasizing the receptor-specific nature of β-arrestin-mediated signaling. nih.gov The third intracellular loop and carboxyl terminus of the NK1R are important for interactions with β-arrestins and the activation of intracellular signaling cascades. researchgate.net
Role of Neurokinin 1 Receptor in Preclinical Models of Disease Pathophysiology
Central Nervous System (CNS) Disorders
The neurokinin-1 receptor (NK-1R), a G-protein coupled receptor, and its primary ligand, Substance P (SP), are integral to a variety of physiological and pathological processes within the central nervous system. researchgate.netjneurology.com Their widespread distribution in the brain, including in regions crucial for emotion, stress, and pain processing, has made the SP/NK-1R system a significant focus of preclinical research into CNS disorders. jneurology.comresearchgate.net
Neuroinflammation Mechanisms in Preclinical Models
The interaction between Substance P and the NK-1 receptor is a key factor in the communication between the nervous and immune systems, often culminating in inflammation. jneurology.comnih.gov Preclinical studies have demonstrated that this signaling pathway plays a significant role in augmenting inflammatory responses within the CNS. nih.govaai.org Activation of the NK-1R by SP leads to the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of various inflammatory genes. jneurology.comnih.gov This, in turn, enhances the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov
In murine models of pneumococcal meningitis, the SP/NK-1R system has been shown to be critical in the development of CNS inflammation. aai.org Similarly, in a mouse model of post-treatment reactive encephalopathy in human African trypanosomiasis, SP was found to play an important role in the inflammatory response. jneurology.comnih.gov Treatment with an NK-1R antagonist in these models resulted in a reduction in the severity of the inflammatory response. jneurology.comnih.gov
Glial cells, including astrocytes and microglia, are key players in neuroinflammation and express NK-1 receptors. plos.orgfrontiersin.orgmdpi.com SP is a potent activator of microglia, and this activation has been shown to precede neurodegeneration in some models. plos.org The interaction of SP with microglial NK-1 receptors can lead to the production of inflammatory mediators. plos.org For instance, SP can augment the production of prostaglandin (B15479496) E2 by microglia, further potentiating inflammation. frontiersin.org
Table 1: Role of NK-1R in Preclinical Neuroinflammation Models
| Model | Key Findings | Reference |
|---|---|---|
| Murine Pneumococcal Meningitis | Endogenous SP/NK-1R interactions are critical for CNS inflammation development. NK-1R antagonists can limit or reverse neuroinflammation. | aai.org |
| Murine African Trypanosomiasis (Post-Treatment Reactive Encephalopathy) | SP plays a significant role in the inflammatory response. NK-1R antagonist treatment reduces the severity of inflammation. | jneurology.comnih.gov |
| Murine Model of Intracerebral Hemorrhage | Expression of both SP and NK-1R is upregulated after ICH. An NK-1R antagonist improved functional outcomes and reduced hematoma volume by promoting microglia polarization towards an anti-inflammatory state. | mdpi.com |
| In Vitro Glial Cell Cultures | SP enhances inflammatory responses in microglia and astrocytes, including the production of pro-inflammatory cytokines like IL-6 and prostaglandin E2. | frontiersin.org |
Impact on Blood-Brain Barrier (BBB) Integrity in Research Models
The neurokinin-1 receptor plays a crucial role in modulating the integrity of the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. plos.orgnih.gov Disruption of the BBB is a key event in the pathogenesis of various neurological diseases, and preclinical research has implicated the SP/NK-1R system in this process. plos.orgnih.gov
In a mouse model of brain tumors, increased peritumoral staining for both SP and the NK-1 receptor was observed, coinciding with increased BBB permeability and brain water content. nih.gov Treatment with an NK-1 antagonist, Emend, significantly reduced both BBB permeability and edema formation, suggesting a direct role for SP in the genesis of peritumoral edema. nih.gov
Studies using in vitro models of the human BBB, composed of brain microvascular endothelial cells, astrocytes, and pericytes, have further elucidated the mechanisms involved. nih.govworktribe.com The pro-inflammatory cytokine TNF-α, known to impair BBB integrity, was found to do so in part through a mechanism involving the NK-1 receptor. nih.govworktribe.com Pharmacological inhibition of the NK-1R with CP96345 neutralized the disruptive effects of TNF-α on BBB integrity, as measured by transendothelial electrical resistance and paracellular flux. nih.govworktribe.com
Furthermore, research in mouse models of bacterial meningitis has shown that SP/NK-1R interactions are required for the increases in BBB permeability associated with infection. frontiersin.org Antagonism of the NK-1R has been shown to preserve barrier integrity in these models. plos.org
Preclinical Models of Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)
The NK-1 receptor has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. frontiersin.orgnih.gov In the context of Parkinson's disease, preclinical studies have shown that NK-1 receptors are abundantly localized in dopaminergic neurons of the basal ganglia. nih.gov In a rat model of Parkinson's disease, intranigral administration of an NK-1 receptor antagonist was found to attenuate levodopa-induced dyskinesia. jneurology.com Furthermore, in the 6-hydroxydopamine (6-OHDA) model of early Parkinson's disease, treatment with an NK-1 receptor antagonist protected dopaminergic neurons, reduced neuroinflammation, and improved motor function. plos.org This neuroprotective effect was associated with the inhibition of microglial activation. plos.org
In Alzheimer's disease research, preclinical studies using APP/PS1 mouse models have shown that chronic oral administration of HT-ALZ, an NK-1 receptor antagonist, led to significant improvements in memory and a reduction in anxiety-like behavior. firstwordpharma.comprnewswire.com This treatment also decreased the number of reactive astrocytes, which are key contributors to neuroinflammation in Alzheimer's. firstwordpharma.comprnewswire.com Acute treatment with HT-ALZ was also found to rapidly reduce brain interstitial fluid levels of Aβ. firstwordpharma.comprnewswire.com Interestingly, while some studies suggest a neuroprotective role for SP itself, preventing Aβ-induced neuronal loss and improving memory functions in animal models, the pro-inflammatory effects of SP make direct administration unlikely as a therapeutic strategy. jneurology.comnih.gov Other research in a triple-transgenic AD mouse model indicated that depletion of NK cells, which can be identified by the NK1.1 marker in mice, improved cognitive function and reduced neuroinflammation without affecting amyloid pathology. aai.orgnih.gov
Table 2: NK-1R in Preclinical Neurodegenerative Disease Models
| Disease Model | Key Findings | Reference |
|---|---|---|
| 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease | NK-1R antagonist treatment protected dopaminergic neurons, preserved BBB integrity, reduced neuroinflammation, and improved motor function. | plos.org |
| Rat Model of Levodopa-Induced Dyskinesia in Parkinson's Disease | Intranigral administration of an NK-1R antagonist attenuated dyskinesia. | jneurology.com |
| APP/PS1 Mouse Model of Alzheimer's Disease | Chronic oral administration of an NK-1R antagonist (HT-ALZ) improved cognitive function, reduced anxiety-like behavior, and decreased astrocyte-driven neuroinflammation. Acute treatment reduced brain interstitial fluid Aβ levels. | firstwordpharma.comprnewswire.com |
| Triple-Transgenic (3xTg-AD) Mouse Model of Alzheimer's Disease | Depletion of NK cells (identified by the NK1.1 marker) improved cognitive function and repressed neuroinflammation. | aai.orgnih.gov |
Investigations into Stress Responses and Affective Behaviors in Animal Models
The neurokinin-1 receptor system is heavily implicated in the modulation of stress and affective behaviors, with a significant body of preclinical evidence suggesting its role in anxiety and depression. researchgate.netpnas.orgactaspsiquiatria.es Anatomical studies have revealed a high expression of NK-1 receptors in brain regions critical for regulating emotional behaviors and stress responses. researchgate.net
In various animal models, the central infusion of SP or NK-1 receptor agonists has been shown to elicit defensive and aversive behaviors. actaspsiquiatria.es For instance, in guinea pigs, administration of SP or an NK-1 agonist produced locomotor activation and vocalizations, a response that was inhibited by an NK-1 antagonist. actaspsiquiatria.es Stress induced by maternal separation in pups also led to similar vocalizations that were inhibited by NK-1 antagonists. actaspsiquiatria.es
Genetic disruption of the NK-1 receptor in mice has been shown to result in a marked reduction of anxiety and stress-related responses. pnas.org Similarly, acute pharmacological blockade of the NK-1R in mice produced anxiolytic effects. pnas.org Studies using neonatal rats selectively bred for high or low levels of ultrasonic distress calls (a measure of anxiety) found that an NK-1 antagonist, Spantide II, significantly reduced these calls in the high-anxiety line, indicating an anxiolytic effect in subjects with high baseline anxiety. scirp.orgscirp.org
These behavioral effects are thought to be mediated, at least in part, by the interaction of the SP system with other neurotransmitter systems, such as the serotonin (B10506) system. pnas.org Disruption of the NK-1R has been shown to increase the firing rate of serotonin neurons and lead to a desensitization of 5-HT1A inhibitory autoreceptors, an effect that mimics sustained antidepressant treatment. pnas.org
Neuronal Excitability and Synaptic Plasticity Research
The neurokinin-1 receptor plays a significant role in modulating neuronal excitability and synaptic plasticity, fundamental processes for learning, memory, and sensory processing. researchgate.netnih.gov Activation of NK-1 receptors can lead to complex and multifaceted effects on neuronal activity.
In the spinal dorsal horn, a key area for processing pain signals, NK-1 receptors are involved in central sensitization, a process of increased neuronal responsiveness following injury or inflammation. nih.govnih.gov Studies have shown that persistent nociception induces an increase in NK-1 receptor gene expression in the dorsal horn. nih.gov Activation of NK-1 receptors in the rostral ventromedial medulla, a brainstem region involved in pain modulation, enhances the responses of "on cells" (neurons that are activated by noxious stimuli) to NMDA, a key neurotransmitter in synaptic plasticity. physiology.org This sensitization of on cells is thought to contribute to the development of hyperalgesia. physiology.org
Research has also demonstrated that superficially located projection neurons in the dorsal horn that express the NK-1 receptor are crucial for regulating spinal excitability. nih.gov These neurons, when activated, project to higher brain areas that in turn control spinal excitability through descending pathways. nih.gov
At the cellular level, activation of NK-1 receptors can directly influence ion channel function. For example, studies on pallidal neurons have shown that NK-1 receptor activation induces depolarization by closing potassium channels. frontiersin.org In human embryonic kidney (HEK) 293 cells, NK-1 receptors have been shown to modulate CaV2.3 (R-type) calcium channels through multiple signaling mechanisms, resulting in both stimulation and inhibition of channel activity. researchgate.net This complex modulation of calcium channels can have profound effects on neurotransmitter release, gene expression, and synaptic plasticity. researchgate.net Furthermore, NK-1 receptor activation can influence synaptic transmission by increasing the frequency of spontaneous inhibitory postsynaptic currents. frontiersin.org
Immune System Modulation and Inflammatory Processes
The neurokinin-1 receptor is ubiquitously expressed throughout the immune system and plays a significant role in modulating inflammatory processes. nih.govnih.gov The interaction between its primary ligand, Substance P (SP), and the NK-1R on various immune cells provides a critical link between the nervous and immune systems, influencing both innate and adaptive immunity. nih.govnih.gov
SP, acting through the NK-1R, is generally considered a pro-inflammatory mediator. researchgate.netnih.gov This interaction can lead to the activation of key signaling pathways, such as the NF-κB pathway, resulting in the enhanced production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. nih.gov Immune cells that express NK-1 receptors and are therefore subject to modulation by SP include lymphocytes, monocytes, macrophages, microglia, and dendritic cells. nih.gov
The SP/NK-1R system has been implicated in a range of inflammatory conditions. For example, SP can enhance the function of natural killer (NK) cells, which are involved in anti-tumor immune responses. researchgate.net In the context of infections, NK-1R signaling has been shown to be important. In a murine model of genital herpes virus infection, NK-1R deficient mice exhibited impaired NK cell cytotoxicity and enhanced viral levels, suggesting a role for this pathway in innate immunity to the virus. aai.org
Furthermore, the SP/NK-1R interaction is crucial for mast cell-mediated inflammatory responses. nih.gov This includes processes like degranulation and the release of histamine, cytokines, and chemokines. nih.gov In certain conditions, this interaction can contribute to pathology, such as cardiac fibrosis, by increasing the number of mature mast cells. nih.gov
The modulation of immune cell function by the NK-1R is complex and can be context-dependent. For instance, SP can enhance the production of IL-12 in macrophages and promote T-cell proliferation and the generation of memory Th17 cells. aai.org This highlights the multifaceted role of the NK-1 receptor in orchestrating immune responses and inflammatory processes.
Expression and Function in Various Immune Cell Types (e.g., Lymphocytes, Macrophages, Microglia, Astrocytes)
The neurokinin-1 receptor (NK-1R), the preferred receptor for the neuropeptide substance P (SP), is expressed on a wide variety of immune cells, highlighting its significant role in the interplay between the nervous and immune systems. nih.govpreprints.org This expression is not static and can be modulated by inflammatory conditions. aai.org In the central nervous system (CNS), resident immune cells like microglia and astrocytes express NK-1R. preprints.orgfrontiersin.orgimrpress.com Beyond the CNS, peripheral immune cells including lymphocytes, monocytes/macrophages, and dendritic cells also express this receptor. nih.govfrontiersin.orgmdpi.commdpi.com
The function of NK-1R in these immune cells is primarily immunomodulatory, often exacerbating inflammatory responses. frontiersin.org Activation of NK-1R on macrophages, dendritic cells, and lymphocytes triggers the production of pro-inflammatory cytokines. mdpi.com In the context of the CNS, SP/NK-1R interactions can initiate or amplify inflammatory responses by microglia and astrocytes. imrpress.com
Two isoforms of the NK-1R exist: a full-length form and a truncated form, which differ in the length of their C-terminal tail. frontiersin.orgpnas.org The full-length receptor is predominantly associated with immune and inflammatory responses and is the isoform expressed in microglia and astrocytes. preprints.org The truncated form, found primarily on peripheral immune cells like macrophages and lymphocytes, binds SP with lower affinity. preprints.orgfrontiersin.org Functionally, the full-length receptor is required for the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory process, and subsequent pro-inflammatory cytokine production. nih.gov In contrast, the truncated receptor does not activate NF-κB. preprints.org
The expression of NK-1R on immune cells can be upregulated in response to inflammatory stimuli. For instance, in murine peritoneal macrophages, interleukin-4 (IL-4) can increase the expression of the NK-1R. aai.org Similarly, in a mouse model of immune inflammation in the lung, an increase in NK-1R mRNA has been observed in bronchoalveolar lavage lymphocytes. aai.org
Table 1: Expression and Function of NK-1R in Immune Cells
| Cell Type | Location | NK-1R Isoform(s) | Key Functions in Preclinical Models |
|---|---|---|---|
| Lymphocytes | Peripheral tissues, CNS infiltrate | Full-length and Truncated | Production of pro-inflammatory cytokines. frontiersin.orgmdpi.com |
| Macrophages | Peripheral tissues, CNS infiltrate | Full-length and Truncated | Production of pro-inflammatory cytokines. frontiersin.orgmdpi.com |
| Microglia | Central Nervous System | Full-length | Initiation and augmentation of neuroinflammation. preprints.orgfrontiersin.orgimrpress.com |
| Astrocytes | Central Nervous System | Full-length | Initiation and augmentation of neuroinflammation. preprints.orgfrontiersin.orgimrpress.com |
| Dendritic Cells | Peripheral tissues | Not specified | Production of pro-inflammatory cytokines. mdpi.com |
| Monocytes | Peripheral blood | Not specified | Precursors to macrophages, involved in inflammation. mdpi.com |
| Mast Cells | Peripheral tissues | Not specified | Expression can be induced by IL-4 and stem cell factor. aai.org |
Role in Preclinical Models of Inflammation
The NK-1 receptor plays a significant pro-inflammatory role in a multitude of preclinical models of inflammation affecting both peripheral tissues and the central nervous system. mdpi.compnas.org Blockade of the NK-1R has been shown to be beneficial in conditions such as traumatic brain injury and stroke by reducing blood-brain barrier dysfunction, cerebral edema, and levels of pro-inflammatory cytokines. mdpi.com
In models of peripheral inflammation, NK-1R antagonists have been demonstrated to reduce nociceptive responses that are sensitized by inflammation. nih.gov For example, in a rat model of orofacial pain, a peripheral NK-1R antagonist reduced carrageenan-induced heat hyperalgesia. nih.gov Similarly, in a mouse model of acute pancreatitis, genetic deletion of the NK-1R resulted in reduced hyperamylasemia, neutrophil sequestration in the pancreas, and pancreatic acinar cell necrosis. pnas.org This protective effect extended to pancreatitis-associated lung injury, where neutrophil sequestration and microvascular permeability were also diminished. pnas.org
The involvement of the NK-1R in neurogenic inflammation is well-established. mdpi.com This process involves the release of neuropeptides like SP from sensory nerve endings, leading to vasodilation and plasma extravasation. mdpi.com In the context of the CNS, the NK-1R on cerebrovascular endothelium may contribute to the development of cerebral edema. preprints.org
Furthermore, the NK-1R is implicated in the maintenance of chronic inflammatory pain states. In models of latent sensitization, where an initial inflammatory insult leads to a long-lasting state of hypersensitivity, NK-1R antagonists have been shown to prevent the reinstatement of this hypersensitivity. biorxiv.org This suggests a crucial role for the NK-1R in the neuroplastic changes that underlie chronic pain. biorxiv.org
Modulation of Cytokine and Chemokine Production
Activation of the NK-1 receptor by its ligand, substance P, is a potent trigger for the production and release of various pro-inflammatory cytokines and chemokines from immune cells. nih.govmdpi.com This interaction leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous inflammatory genes. nih.gov
In preclinical studies, the binding of SP to NK-1R on macrophages, dendritic cells, and lymphocytes has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and macrophage inflammatory protein-1 beta (MIP-1β). nih.govmdpi.com These cytokines are key mediators of the inflammatory response, contributing to processes like leukocyte recruitment and activation.
The modulation of cytokine production by the SP/NK-1R system has been observed in various inflammatory models. For instance, in a mouse model of inflammatory bowel disease, incubation of mucosal T lymphocytes with SP led to the activation of NF-κB and activator-protein 1 (AP-1) dependent signaling pathways, which are known to trigger the production of effector T cell cytokines. nih.gov
The specific isoform of the NK-1R plays a critical role in this process. The full-length NK-1R is necessary for the stimulation of IL-8 mRNA expression and the phosphorylation of phosphokinase-C upon SP stimulation. nih.gov In contrast, the truncated form of the receptor does not couple to these signaling pathways as effectively. nih.gov
Table 2: NK-1R Mediated Modulation of Cytokines and Chemokines
| Cytokine/Chemokine | Producing Cell Types | Effect of NK-1R Activation |
|---|---|---|
| TNF-α | Macrophages, Dendritic Cells, Lymphocytes | Increased production. mdpi.com |
| IL-1 | Not specified | Increased production. nih.gov |
| IL-6 | Macrophages, Dendritic Cells, Lymphocytes | Increased production. mdpi.com |
| MIP-1β | Macrophages, Dendritic Cells, Lymphocytes | Increased production. mdpi.com |
| IL-8 | Macrophages, Dendritic Cells, Lymphocytes | Increased production. mdpi.com |
| IFN-γ | Not specified | Increased production. nih.gov |
Pain and Nociception Research
Peripheral and Central Mechanisms of Nociceptive Transmission
The neurokinin-1 receptor is a key player in the transmission of pain signals, acting at both peripheral and central levels. epain.orgjneurosci.org In the periphery, SP released from the nerve endings of primary afferent neurons can act on NK-1Rs expressed on these same neurons (autocrine/paracrine action) or on other nearby cells to contribute to neurogenic inflammation and pain. mdpi.comjneurosci.org Activation of these peripheral NK-1Rs can lead to sensitization of nociceptors, making them more responsive to noxious stimuli. nih.gov For example, intraplantar injection of an NK-1R agonist has been shown to induce heat hyperalgesia in rats. jneurosci.org
Centrally, in the spinal cord dorsal horn, SP is released from the central terminals of primary afferent nociceptors. epain.org This released SP then binds to post-synaptic NK-1Rs on spinal neurons, leading to their excitation and the transmission of pain signals to higher brain centers. mdpi.comepain.org Sustained activation of these spinal NK-1Rs is believed to contribute to the maintenance of pain hypersensitivity. epain.org Preclinical studies have shown that NK-1R antagonists can inhibit this SP-induced activation of spinal neurons, thereby preventing pain transmission. epain.org
Contributions to Hypersensitivity and Hyperalgesia in Preclinical Studies
The NK-1 receptor plays a critical role in the development and maintenance of hypersensitivity and hyperalgesia, particularly in the context of inflammatory and neuropathic pain. biorxiv.orgepain.org While NK-1R antagonists show little effect on baseline nociception, they are effective at attenuating the heightened pain sensitivity that follows tissue or nerve injury. nih.gov
In preclinical models of inflammatory pain, such as that induced by complete Freund's adjuvant (CFA), the expression of NK-1R in dorsal horn neurons is increased. biorxiv.org Administration of NK-1R antagonists in these models has been shown to reduce both mechanical allodynia and thermal hyperalgesia. biorxiv.org
Similarly, in models of neuropathic pain, such as the spared nerve injury (SNI) model, NK-1R antagonists can eliminate the resulting latent sensitization. biorxiv.org This suggests that the NK-1R is a crucial component of the neuroplastic changes in the spinal cord that underlie chronic pain states. nih.gov For instance, sustained morphine administration, which can lead to a state of hyperalgesia, is associated with an upregulation of NK-1Rs in the spinal cord. nih.gov In mice lacking the NK-1R, this morphine-induced hyperalgesia does not develop. nih.gov
Other Systemic Roles in Preclinical Studies
Beyond its well-established roles in inflammation and pain, the NK-1 receptor is involved in a variety of other systemic processes, as demonstrated in preclinical research. One of the most notable is its role in emesis (vomiting). NK-1R antagonists are clinically approved for the treatment of chemotherapy-induced nausea and vomiting, and preclinical studies have shown that they exert their antiemetic effects by blocking NK-1Rs in the brainstem vomiting centers. amegroups.org
The SP/NK-1R system has also been implicated in anxiety and depression. pnas.org Preclinical studies in mice have shown that both genetic deletion and pharmacological blockade of the NK-1R can lead to decreased anxiety-related behaviors. pnas.org This has been linked to an increase in the activity of serotonergic neurons, suggesting a potential mechanism for the anxiolytic effects of NK-1R antagonists. pnas.org
Furthermore, preclinical evidence suggests a role for the NK-1R in a range of other conditions, including pruritus (itching), wound healing, and various organ-specific inflammatory diseases such as asthma and inflammatory bowel disease. pnas.orgnih.gov In the context of cancer, preclinical studies have indicated that NK-1R antagonists may have anti-tumor effects by inducing apoptosis in cancer cells that overexpress the receptor. nih.gov
Gastrointestinal System: Motility and Enteric Neuron Function
The neurokinin-1 (NK-1) receptor, a key player in the tachykinin family of neuropeptides, is intricately involved in regulating various functions within the gastrointestinal (GI) tract, including motility, secretion, inflammation, and pain perception. nih.govphysiology.orgpsu.edu The distribution of the NK-1 receptor across different cell types in the gut is a critical determinant of its functional effects. nih.gov
In the enteric nervous system (ENS), the major source of tachykinins, these neuropeptides are found in enteric neurons and nerve fibers originating from the dorsal root and vagal ganglia. physiology.org These tachykinin-containing fibers are strategically located around enteric ganglia, throughout the muscle layers, around submucosal arteries, and within the mucosa. physiology.org The NK-1 receptor itself is expressed by several key cell types, including enteric neurons, the interstitial cells of Cajal (which act as pacemakers for gut motility), epithelial cells, and immune cells like lymphocytes and macrophages in the lamina propria. physiology.orgjnmjournal.org
Preclinical studies in various animal models have elucidated the complex role of the NK-1 receptor in GI motility. Tachykinins generally exert an excitatory effect on mammalian GI motor activity. physiology.org This can occur through direct activation of smooth muscle via NK-1 and/or NK-2 receptors, or indirectly by stimulating excitatory enteric motor pathways through NK-3 and/or NK-1 receptors. physiology.org However, tachykinins can also inhibit motor activity by activating inhibitory neuronal pathways or disrupting excitatory signals. physiology.org
Interestingly, while the NK-1 receptor is a significant modulator, it does not appear to be essential for normal intestinal motility. nih.gov Studies in isolated guinea-pig and pig intestines have shown that blocking the NK-1 receptor has minimal impact on normal peristalsis. nih.gov However, under certain conditions, its role becomes more prominent. For instance, in the guinea-pig ileum, NK-1 receptor antagonism can abolish the non-cholinergic component of peristalsis when muscarinic receptors are blocked. nih.gov This suggests that the NK-1 receptor is involved in specific, activity-dependent pathways rather than baseline function. nih.gov
Further research in the mouse distal colon has provided detailed insights into the specific neuronal populations expressing the NK-1 receptor. nih.gov In the myenteric plexus, which primarily controls motility, the NK-1 receptor is mainly found in large, multipolar neurons. nih.gov A significant portion of these are intrinsic primary afferent neurons, with some expression also seen in descending interneurons and inhibitory motor neurons. nih.gov In the submucosal plexus, which is more involved in secretion, the NK-1 receptor is predominantly expressed in non-cholinergic secretomotor neurons. nih.gov The activation of these receptors by substance P, a primary ligand, leads to their internalization, a process that helps to modulate the neuronal response. nih.gov
The table below summarizes key findings from preclinical studies on the role of the NK-1 receptor in the gastrointestinal system.
| Preclinical Model/System | Key Finding | Implication |
| General Mammalian GI Tract | Tachykinins, acting via NK-1 receptors, have both excitatory and inhibitory effects on motor activity. physiology.org | The NK-1 receptor is a versatile regulator of gut motility. |
| Isolated Guinea-Pig & Pig Intestine | NK-1 receptor antagonism has little effect on normal peristalsis. nih.gov | The NK-1 receptor is not critical for baseline gut motility. |
| Guinea-Pig Ileum (with muscarinic blockade) | NK-1 receptor antagonism abolishes the non-cholinergic component of peristalsis. nih.gov | The NK-1 receptor plays a role in specific, alternative motor pathways. |
| Mouse Distal Colon | NK-1 receptors are predominantly found on intrinsic primary afferent neurons and non-cholinergic secretomotor neurons. nih.gov | The NK-1 receptor is involved in both sensory and secretory functions in the colon. |
| DAT+/- Mice | Increased tachykininergic neurotransmission via NK-1 receptors. mdpi.com | Altered dopamine (B1211576) signaling can impact gut function through the NK-1 receptor pathway. |
Urogenital System: Bladder Function and Inflammation Models
The neurokinin-1 (NK-1) receptor plays a significant role in the complex regulation of bladder function and is implicated in inflammatory conditions of the urogenital system. auajournals.orgphysiology.orgnih.gov Experimental animal models have been instrumental in demonstrating that tachykinins, acting through the NK-1 receptor, can induce bladder smooth muscle contraction. auajournals.org Furthermore, NK-1 receptor antagonists have been shown to effectively reduce detrusor hyperreflexia in models of spinal cord injury and chemically induced cystitis. auajournals.org
Preclinical research highlights the involvement of the NK-1 receptor in the micturition reflex. Intrathecal administration of NK-1 receptor antagonists has been observed to increase bladder capacity in anesthetized rats. nih.gov In models of chronic spinal cord injury, a selective NK-1 antagonist, L-733,060, was able to block the spinal micturition reflex, although it was ineffective in normal rats. nih.gov This suggests a more prominent role for the NK-1 receptor in pathological states of bladder overactivity. nih.govtandfonline.com
In models of bladder inflammation, such as antigen-induced cystitis, the NK-1 receptor is crucial for the development of an inflammatory response. physiology.orgnih.gov Mice genetically deficient in the NK-1 receptor (NK-1R-/-) are protected from inflammation, showing no bladder inflammatory cell infiltrate or edema in response to an antigen challenge, despite exhibiting mast cell degranulation. nih.gov This indicates that the NK-1 receptor is a mandatory link in the chain of events connecting mast cell degranulation to inflammation in the bladder. nih.gov Similarly, in a model of acetic acid-induced bladder overactivity in guinea pigs, the NK-1 receptor antagonist netupitant (B1678218) was shown to decrease the frequency of reflex bladder contractions without affecting their amplitude, suggesting it targets the afferent limb of the micturition reflex circuit. nih.gov
Studies using a mouse model of experimental autoimmune cystitis, which resembles bladder pain syndrome/interstitial cystitis, have shown that the NK-1 receptor antagonist aprepitant (B1667566) can relieve pelvic pain, urinary symptoms, and bladder inflammation. researchgate.net Aprepitant treatment was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net
The following table summarizes key findings from preclinical studies on the role of the NK-1 receptor in the urogenital system.
| Preclinical Model/System | Key Finding | Implication |
| Rat models of spinal cord injury and cystitis | NK-1 receptor antagonists reduce detrusor hyperreflexia. auajournals.org | The NK-1 receptor is a potential target for treating bladder overactivity. |
| Anesthetized rats | Intrathecal administration of NK-1 antagonists increases bladder capacity. nih.gov | The NK-1 receptor is involved in the central control of bladder function. |
| Antigen-induced cystitis in NK-1R-/- mice | Mice are protected from bladder inflammation despite mast cell degranulation. nih.gov | The NK-1 receptor is essential for the inflammatory response in the bladder. |
| Acetic acid-induced bladder overactivity in guinea pigs | The NK-1 antagonist netupitant decreases the frequency of bladder contractions. nih.gov | NK-1 receptor antagonists can modulate the sensory pathways of the micturition reflex. |
| Experimental autoimmune cystitis in mice | The NK-1 antagonist aprepitant reduces inflammation and pro-inflammatory cytokines. researchgate.net | The NK-1 receptor is involved in the inflammatory and pain pathways of cystitis. |
Ocular System: Epithelial Integrity, Inflammation, and Neurogenesis in the Eye
The neurokinin-1 (NK-1) receptor is widely expressed throughout the eye, including the cornea, iris, retina, choroid, conjunctiva, optic nerve, and lacrimal gland, and plays a crucial role in various physiological and pathological processes. mdpi.comencyclopedia.pubresearchgate.net Its activation by its primary ligand, substance P (SP), influences epithelial integrity, inflammation, and neurogenesis. mdpi.comencyclopedia.pub
In the cornea, the NK-1 receptor is instrumental in maintaining a healthy epithelial layer. mdpi.commdpi.com Knocking down the NK-1R in murine models leads to excessive desquamation, increased epithelial cell proliferation, and reduced tear secretion. mdpi.comresearchgate.net Conversely, the interaction between SP and the NK-1R promotes the proliferation and migration of corneal epithelial cells, which is essential for wound healing. mdpi.comencyclopedia.pub In a diabetic mouse model, SP was shown to promote corneal epithelial wound healing via the NK-1R. mdpi.com Furthermore, SP, acting through the NK-1R, has been found to inhibit apoptosis of corneal epithelial cells induced by hyperosmotic stress. mdpi.com
The NK-1 receptor is also a key mediator of ocular inflammation. mdpi.comencyclopedia.pub In the cornea, inflammation can be triggered by the release of SP from stimulated or damaged corneal nerves, a process known as neurogenic inflammation. mdpi.comencyclopedia.pub The NK-1R is expressed by key inflammatory players, including vascular endothelial cells and leukocytes. mdpi.comencyclopedia.pub Preclinical models of various ocular inflammatory conditions have demonstrated the therapeutic potential of blocking the NK-1R. For instance, in a model of allergic conjunctivitis, the NK-1R antagonist L-703,606 reduced ocular redness and the infiltration of neutrophils and eosinophils. mdpi.com In a murine model of ocular graft-versus-host disease, the NK-1R antagonist fosaprepitant (B1673561) showed efficacy against both inflammatory and epithelial components of the disease. mdpi.com
The SP/NK-1R system also stimulates corneal and retinal neurogenesis. mdpi.comencyclopedia.pub Studies in adult mice have shown that the absence of the NK-1R leads to increased proliferation of cells in the corneal epithelium and the pigmented layer of the ciliary epithelium, suggesting that SP, via the NK-1R, contributes to the regulation of multiple ocular progenitor cell populations. arvojournals.org This has led to the suggestion that pharmacological manipulation of the NK-1 receptor could be a tool for enhancing adult retinal neurogenesis and promoting endogenous retinal repair. arvojournals.org
The table below summarizes key findings from preclinical studies on the role of the NK-1 receptor in the ocular system.
| Preclinical Model/System | Key Finding | Implication |
| Murine models with NK-1R knockdown | Excessive corneal epithelial desquamation and reduced tear secretion. mdpi.comresearchgate.net | The NK-1 receptor is vital for maintaining corneal homeostasis. |
| Diabetic mouse model | SP promotes corneal epithelial wound healing via the NK-1R. mdpi.com | Targeting the NK-1R could be a therapeutic strategy for diabetic keratopathy. |
| Allergic conjunctivitis model | The NK-1R antagonist L-703,606 reduced ocular inflammation. mdpi.com | The NK-1 receptor is a mediator of allergic inflammation in the eye. |
| Ocular graft-versus-host disease model | The NK-1R antagonist fosaprepitant ameliorated disease symptoms. mdpi.com | NK-1R antagonists have therapeutic potential for inflammatory ocular surface diseases. |
| Adult NK-1R null mice | Increased proliferation of ocular progenitor cells. arvojournals.org | The NK-1R is involved in regulating neurogenesis in the eye. |
Preclinical Cancer Research: Involvement in Cell Proliferation and Progression
The neurokinin-1 (NK-1) receptor has emerged as a significant factor in the field of oncology, with preclinical research consistently demonstrating its involvement in the proliferation and progression of various cancers. jcyl.esresearchgate.netresearchgate.netnih.govmdpi.com A key finding is that cancer cells often overexpress the NK-1 receptor compared to normal cells, making it a potential biomarker and a specific therapeutic target. jcyl.esresearchgate.netmdpi.com
The binding of substance P (SP) to the NK-1 receptor on tumor cells can trigger a cascade of events that promote cancer growth and spread. jcyl.esresearchgate.netresearchgate.net These include stimulating tumor cell proliferation (mitogenesis), promoting the formation of new blood vessels (angiogenesis), and enhancing the migration of cancer cells, which is a critical step in invasion and metastasis. researchgate.netnih.gov Furthermore, the SP/NK-1R system has been shown to have an anti-apoptotic effect, helping cancer cells to survive. jcyl.esresearchgate.net
Preclinical studies across a wide range of cancer types have supported the role of the NK-1 receptor in oncogenesis. In models of esophageal carcinoma, elevated levels of SP and the NK-1 receptor were found to promote cancer cell proliferation and migration. jcyl.es Similarly, in gallbladder cancer, the SP/NK-1R system has been shown to promote cell proliferation and migration. jcyl.es Research on pancreatic cancer has also indicated that the NK-1 receptor is involved in the mitogenic action of SP on human pancreatic cancer cell lines. jcyl.es
A significant aspect of the preclinical research is the investigation of NK-1 receptor antagonists as potential anti-cancer agents. jcyl.esresearchgate.netmdpi.com These antagonists have been shown to block the mitogenic effects of SP and induce apoptosis (programmed cell death) in tumor cells in both in vitro and in vivo models. jcyl.esresearchgate.netbrieflands.com For example, the selective NK-1R antagonist aprepitant has been shown experimentally to induce apoptosis in malignant cells and exhibits a broad-spectrum antitumor activity against many types of cancer. jcyl.es In a rat model of colorectal cancer, the NK-1R antagonist SR140333 was shown to exert pro-apoptotic functions. brieflands.com Another NK-1R antagonist, NKP608, was found to inhibit cell growth, invasion, and migration in human colorectal cancer cells. brieflands.com
The table below summarizes key findings from preclinical studies on the role of the NK-1 receptor in cancer research.
| Preclinical Model/System | Cancer Type | Key Finding | Implication |
| Various cancer cell lines | Multiple | Cancer cells overexpress the NK-1 receptor. jcyl.esresearchgate.netmdpi.com | The NK-1 receptor is a potential tumor biomarker and therapeutic target. |
| Esophageal carcinoma models | Esophageal | Elevated SP/NK-1R promotes cell proliferation and migration. jcyl.es | The SP/NK-1R system is a driver of esophageal cancer progression. |
| Gallbladder cancer models | Gallbladder | The SP/NK-1R system promotes cell proliferation and migration. jcyl.es | Targeting the NK-1 receptor could be a therapeutic strategy for gallbladder cancer. |
| Human pancreatic cancer cell lines | Pancreatic | The NK-1 receptor is involved in the mitogenic action of SP. jcyl.es | NK-1R antagonists may have therapeutic value in pancreatic cancer. |
| Various cancer models | Multiple | NK-1 receptor antagonists induce apoptosis and have broad-spectrum antitumor activity. jcyl.esbrieflands.com | NK-1 receptor antagonists are a promising class of anti-cancer drugs. |
Methodological Approaches in Neurokinin 1 Receptor Research
Biochemical and Biophysical Techniques
The study of the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR), relies on a variety of sophisticated biochemical and biophysical techniques. These methods are essential for characterizing the receptor's properties, understanding its signaling mechanisms, and determining its three-dimensional structure.
Radioligand Binding Assays for Receptor Affinity and Density
Radioligand binding assays are a cornerstone in NK-1 receptor research, providing a robust method for quantifying the affinity of ligands and the density of receptors in a given tissue or cell preparation. creative-bioarray.com These assays utilize a radioactively labeled ligand (radioligand) that binds specifically to the NK-1 receptor.
There are three primary types of radioligand binding assays used in NK-1 receptor studies:
Saturation Assays: These experiments are used to determine the total number of binding sites (Bmax), which corresponds to the receptor density, and the dissociation constant (Kd), a measure of the radioligand's affinity for the receptor. creative-bioarray.comrevvity.com In these assays, increasing concentrations of a radioligand are incubated with the receptor preparation until saturation is reached. creative-bioarray.com
Competition Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the NK-1 receptor. creative-bioarray.com A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competing unlabeled compound. creative-bioarray.com
Kinetic Assays: These experiments measure the rates of association and dissociation of a radioligand with the NK-1 receptor, providing further insight into the binding process. creative-bioarray.com
A variety of radioligands have been utilized in NK-1 receptor binding studies, including tritiated analogs of Substance P (SP), such as [³H]H-[Pro⁹]SP, and other peptide and non-peptide antagonists. nih.gov For instance, competition binding assays using [¹²⁵I]-labeled Lys-3]-SP have been employed to characterize the interaction of SP with the NK-1 receptor. nih.gov
| Assay Type | Key Parameter Determined | Description |
|---|---|---|
| Saturation Assay | Bmax (receptor density) and Kd (dissociation constant) | Measures the total number of receptors and the affinity of the radioligand. creative-bioarray.comrevvity.com |
| Competition Assay | Ki (inhibition constant) | Determines the affinity of an unlabeled compound for the receptor. creative-bioarray.com |
| Kinetic Assay | Association and dissociation rates | Characterizes the dynamics of ligand-receptor binding. creative-bioarray.com |
Second Messenger Quantification (e.g., Calcium Imaging, cAMP, IP3 Assays)
Upon activation by an agonist like Substance P, the NK-1 receptor initiates intracellular signaling cascades through the activation of heterotrimeric G proteins, primarily Gq and Gs. nih.govmdpi.com This leads to the generation of second messengers, and their quantification is a key method for studying NK-1 receptor function. mdpi.com
Commonly measured second messengers in NK-1 receptor research include:
Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG): Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. nih.govsemanticscholar.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govsemanticscholar.org Assays that measure the accumulation of IP3 are a direct indicator of Gq-coupled NK-1 receptor activation. semanticscholar.org
Intracellular Calcium (Ca²⁺): The release of calcium from the endoplasmic reticulum, initiated by IP3, leads to a transient increase in cytosolic calcium concentration. semanticscholar.orgnih.gov This can be monitored in real-time using fluorescent calcium indicators and calcium imaging techniques, providing a dynamic readout of receptor activation. nih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP): The NK-1 receptor can also couple to Gs proteins, which activate adenylyl cyclase to produce cAMP. mdpi.comnih.gov The resulting increase in cAMP levels activates protein kinase A (PKA). nih.gov Quantification of cAMP levels is therefore used to assess Gs-mediated signaling. mdpi.com
These assays are critical for understanding the signaling promiscuity of the NK-1 receptor and how different ligands can preferentially activate certain pathways. mdpi.com
Phosphorylation and Post-Translational Modification Analysis (e.g., Immunoblotting with phospho-specific antibodies)
Following agonist binding and activation, the NK-1 receptor undergoes phosphorylation, a key post-translational modification that regulates its signaling and trafficking. 7tmantibodies.com This process is often studied using immunoblotting, also known as Western blotting, with phospho-specific antibodies. 7tmantibodies.com
These specialized antibodies recognize and bind specifically to phosphorylated residues on the NK-1 receptor, allowing for the detection and quantification of receptor phosphorylation. 7tmantibodies.com For example, antibodies targeting phosphorylated threonine and serine residues in the C-terminal tail of the receptor, such as pT344/pS347 and pS338/pT339, are used to monitor agonist-induced phosphorylation. 7tmantibodies.com7tmantibodies.com
Analysis of NK-1 receptor phosphorylation provides insights into:
Receptor Desensitization: Phosphorylation is a critical step in the process of desensitization, which uncouples the receptor from G proteins and terminates signaling. 7tmantibodies.com
β-arrestin Recruitment: Phosphorylated residues on the receptor serve as docking sites for β-arrestins, which play a role in desensitization and internalization. 7tmantibodies.com
Receptor Internalization: Phosphorylation is often a prerequisite for the internalization of the NK-1 receptor from the cell surface into endosomes. 7tmantibodies.com
Immunoblotting can also be used to analyze other post-translational modifications, such as glycosylation, which can affect receptor folding, trafficking, and ligand binding. researchgate.net
Co-Immunoprecipitation and Pull-Down Assays for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) and pull-down assays are powerful techniques used to identify and study the interactions between the NK-1 receptor and other proteins. neuromics.comcreative-proteomics.com These methods are based on the principle of using an antibody or a tagged "bait" protein to isolate a protein of interest along with its binding partners from a cell lysate. neuromics.comtechnologynetworks.com
Co-Immunoprecipitation (Co-IP): In a Co-IP experiment, an antibody specific to the NK-1 receptor is used to capture the receptor from a cell lysate. creative-proteomics.com Any proteins that are physically associated with the NK-1 receptor will be "co-precipitated" along with it. creative-proteomics.com The precipitated proteins can then be identified by techniques such as Western blotting or mass spectrometry. neuromics.com
Pull-Down Assays: Pull-down assays are similar to Co-IP but utilize a tagged "bait" protein instead of an antibody for capture. technologynetworks.com For example, the NK-1 receptor could be expressed with an affinity tag (e.g., GST-tag, His-tag), and this tagged receptor is used to "pull down" interacting proteins from a cell lysate. technologynetworks.com
These techniques have been instrumental in identifying interactions between the NK-1 receptor and various cellular proteins, including G proteins, β-arrestins, and other signaling molecules, providing a more complete picture of the NK-1 receptor signalosome. nih.gov
Resonance Energy Transfer Techniques (e.g., BRET, FRET) for Receptor Dynamics
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are advanced biophysical techniques used to study the dynamics of the NK-1 receptor in living cells. nih.govpnas.org These methods allow for the real-time monitoring of protein-protein interactions and conformational changes. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent physical process by which energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This technique has been used to investigate the oligomerization state of the NK-1 receptor, with studies suggesting that functional NK-1 receptors exist as monomers in the cell membrane. nih.govpnas.orgpnas.org
Bioluminescence Resonance Energy Transfer (BRET): BRET is a similar technique that uses a luciferase enzyme as the energy donor and a fluorescent protein as the acceptor. nih.gov BRET assays have been developed to study the recruitment of signaling molecules, such as G proteins and β-arrestins, to the NK-1 receptor in different subcellular compartments, including endosomes. nih.gov
These resonance energy transfer techniques provide valuable information about the spatial and temporal dynamics of NK-1 receptor signaling and trafficking.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Diffraction for Structural Determination
Determining the three-dimensional structure of the NK-1 receptor is crucial for understanding its mechanism of action and for structure-based drug design. Cryo-electron microscopy (Cryo-EM) and X-ray diffraction are the primary techniques used for this purpose.
X-ray Diffraction: This technique has been used to solve the crystal structures of the human NK-1 receptor in complex with various antagonists, such as aprepitant (B1667566) and netupitant (B1678218). mdpi.comresearchgate.net These structures have revealed the detailed interactions between the receptor and its antagonists and have provided insights into the inactive conformation of the receptor. mdpi.comresearchgate.net
Cryo-Electron Microscopy (Cryo-EM): More recently, Cryo-EM has been employed to determine the structures of the NK-1 receptor in its active state, bound to its endogenous agonist Substance P and coupled to its primary G protein signaling partners, Gq and Gs. nih.govmdpi.comescholarship.org These structures have provided unprecedented detail into the molecular basis of ligand recognition, G protein coupling, and receptor activation. nih.govresearchgate.netescholarship.org
| Technique | Receptor State Studied | Key Findings |
|---|---|---|
| X-ray Diffraction | Inactive state, bound to antagonists (e.g., aprepitant, netupitant) | Revealed detailed antagonist binding modes and the inactive receptor conformation. mdpi.comresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | Active state, bound to Substance P and coupled to Gq or Gs proteins | Provided insights into agonist recognition, G protein coupling, and the mechanism of receptor activation. nih.govmdpi.comescholarship.org |
Cellular and In Vitro Assays
Receptor Internalization and Trafficking Studies (e.g., Immunofluorescence, Confocal Microscopy, ImageStream)
The internalization and subsequent intracellular trafficking of the Neurokinin-1 (NK-1) receptor are critical processes that regulate its signaling activity and cellular responsiveness to Substance P (SP). These dynamic events are primarily studied using advanced imaging techniques such as immunofluorescence and confocal microscopy, which allow for the visualization of receptor localization within the cell. nih.gov
Under basal, unstimulated conditions, the NK-1 receptor is predominantly located on the plasma membrane of cells, including neurons and transfected cell lines. nih.govnih.gov Upon binding of its agonist, SP, the receptor-ligand complex undergoes rapid endocytosis, moving from the cell surface into intracellular vesicles. nih.govarizona.edu This process serves as a key mechanism for signal desensitization and is a hallmark of G protein-coupled receptor (GPCR) regulation.
Confocal microscopy studies have been pivotal in tracking this process in real-time. By using fluorescently labeled ligands or antibodies specific to the NK-1 receptor, researchers can observe the redistribution of the receptor from a diffuse pattern on the cell membrane to distinct punctate structures within the cytoplasm, representing endocytic vesicles. nih.govresearchgate.net These studies have confirmed that agonist-induced internalization is a robust and consistent phenomenon. For example, in cultured dorsal root ganglion neurons, stimulation with SP leads to a significant, time-dependent reduction in the percentage of neurons expressing the NK-1 receptor on their membrane, confirming its movement to an intracellular compartment. nih.gov
The pathway of internalization has also been investigated. Studies have shown that the endocytosis of the NK-1 receptor occurs via the clathrin-mediated pathway. After internalization, the receptors are often directed to early endosomes, where they can be sorted for either recycling back to the plasma membrane to restore signaling capacity or degradation in lysosomes. rsc.org The rapid recycling of the NK-1 receptor back to the cell surface is a notable feature, allowing for the resensitization of the cell to subsequent stimuli. nih.govarizona.edu
The table below summarizes findings from studies investigating NK-1 receptor internalization and trafficking.
| Cell Type/Model | Methodology | Key Findings | Reference |
|---|---|---|---|
| Transfected Cell Lines (e.g., KNRK cells) | Immunofluorescence, Confocal Microscopy | In unstimulated cells, NK-1R is at the plasma membrane. After SP stimulation, it internalizes into cytoplasmic vesicles. | nih.gov |
| Cultured Adult Rat Dorsal Root Ganglion Neurons | Immunocytochemistry, Confocal Microscopy | SP stimulation caused a time-dependent decrease in membrane-bound NK-1R, indicating internalization. | nih.gov |
| Rat Striatum Neurons | Electron Microscopy, Confocal Laser-Scanning Microscopy | NK-1R immunoreactivity was found at both synaptic and non-synaptic sites on the plasma membrane. | researchgate.net |
| HEK293 cells expressing ACP-tagged OR17-40 | Fluorescence Labeling, FACS Analysis | Labeling of the NK-1 receptor via the ACP method did not induce endocytosis on its own, confirming agonist-dependency. | rsc.org |
Cell Proliferation, Migration, and Viability Assays (Preclinical)
The Substance P (SP)/Neurokinin-1 (NK-1) receptor system is implicated in various stages of tumor development, including cell proliferation, migration, and survival. nih.gov Preclinical in vitro assays using cancer cell lines are fundamental for elucidating the role of the NK-1 receptor in oncology and for evaluating the antitumor potential of its antagonists.
A consistent finding across numerous studies is that many types of tumor cells overexpress the NK-1 receptor compared to normal cells. nih.govnih.gov The activation of this receptor by its ligand SP, which can be secreted by the tumor cells themselves in an autocrine loop, often promotes mitogenesis and cell proliferation. nih.gov This proliferative effect has been demonstrated in various cancer cell lines, including glioma, lung cancer, and breast cancer. nih.govnih.gov For example, SP has been shown to promote the proliferation of human glioma cell lines through the activation of the NK-1 receptor. nih.gov
Conversely, blocking the NK-1 receptor with specific antagonists has been shown to inhibit cancer cell growth. Assays such as the MTT assay, which measures cell viability, consistently show that NK-1R antagonists like aprepitant can reduce the viability of cancer cells in a dose-dependent manner. nih.gov For instance, aprepitant has been found to inhibit cell viability in osteosarcoma and pancreatic cancer cell lines. arizona.eduresearchgate.net
Beyond proliferation and viability, the SP/NK-1R axis is also involved in cell migration and invasion, which are key processes in cancer metastasis. Wound-healing assays and transwell migration assays are commonly used to assess these functions. In gallbladder cancer cells, for example, stimulation with SP enhanced cell migration and invasion, while treatment with an NK-1R antagonist inhibited these effects. youtube.com Similarly, in osteosarcoma cells, aprepitant was shown to inhibit cell migration in a wound-healing assay. researchgate.net
The reduction in cell viability caused by NK-1R blockade is often due to the induction of apoptosis (programmed cell death) and necrosis. nih.gov Flow cytometry analysis using markers like Annexin V has confirmed that silencing the gene for the NK-1R or treating glioma cells with antagonists leads to an increase in both apoptotic and necrotic cell death. nih.gov
The table below presents a summary of findings from preclinical assays on the role of the NK-1 receptor in cancer cell lines.
| Cancer Type / Cell Line | Assay Type | Effect of NK-1R Activation (by SP) | Effect of NK-1R Inhibition (Antagonist/siRNA) | Reference |
|---|---|---|---|---|
| Human Glioma (GAMG, U-87 MG) | Cell Counting, Flow Cytometry (Annexin V) | Promotes proliferation. | Decreased cell proliferation and viability; induced apoptosis and necrosis. | nih.gov |
| Pancreatic Cancer (MIA PaCa-2, Panc-1, etc.) | MTT Assay | Not specified. | Dose-dependent growth inhibition and reduced cell viability. | arizona.edu |
| Breast Cancer (T47D, MDA-MB-231, etc.) | Cell Viability Assays | Induces cell proliferation. | Inhibited SP-induced mitogenesis; induced apoptosis. | nih.gov |
| Gallbladder Cancer (GBC-SD, NOZ) | MTT, Transwell, Wound-Healing Assays | Enhanced cell viability, clone formation, migration, and invasion. | Inhibited cell viability and migration. | youtube.com |
| Osteosarcoma (MG-63) | MTT, Wound-Healing Assays | Not specified. | Inhibited cell viability and migration in a dose-dependent manner. | researchgate.net |
Neuronal Culture and Glial Cell Activation Studies
In vitro studies using primary neuronal cultures and glial cells (astrocytes and microglia) are essential for understanding the function of the Neurokinin-1 (NK-1) receptor in the central nervous system (CNS). These models allow for the detailed examination of cellular mechanisms related to neurotransmission, neuroinflammation, and glial activation.
The NK-1 receptor is widely distributed throughout the CNS, and its expression is not limited to neurons. bohrium.com While initial studies highlighted its presence on the soma and dendrites of neurons, subsequent research has provided strong evidence for its expression on non-neuronal cells, including astrocytes and microglia. bohrium.com
In neuronal cultures, such as those derived from the dorsal root ganglion (DRG), the activation of the NK-1 receptor by Substance P (SP) has been shown to modulate neuronal activity and neurotransmitter release. nih.gov For instance, studies have demonstrated that stimulating cultured DRG neurons with SP triggers the release of SP itself, suggesting a positive feedback mechanism that could amplify signaling during sustained stimulation. nih.gov Furthermore, patch-clamp recordings from spinal cord slice cultures have shown that NK-1 receptor activation can enhance inhibitory neurotransmission in certain neuronal populations, highlighting its complex role in modulating spinal sensory processing.
The expression and function of the NK-1 receptor on glial cells are of particular interest in the context of neuroinflammation. bohrium.com Astrocytes have been shown to constitutively express the full-length isoform of the NK-1 receptor. bohrium.com In cultured human astrocytes, stimulation with SP induces the production of inflammatory mediators and cytokines. This effect can be blocked by selective NK-1R antagonists, indicating that the receptor is functionally active on these cells and can contribute to inflammatory cascades within the CNS. bohrium.com
There is also a growing body of evidence supporting the involvement of the NK-1 receptor in the activation of microglia, the resident immune cells of the brain. bohrium.com Microglial activation is a key feature of neuroinflammation and is implicated in the pathology of numerous neurodegenerative diseases. Activation of the microglial NK-1 receptor by SP is thought to enhance neuroinflammatory processes, making it a potential target for therapeutic intervention in these conditions. bohrium.com
The table below summarizes key findings from studies on neuronal cultures and glial cells.
| Cell Type | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| Cultured Rat Dorsal Root Ganglion (DRG) Neurons | Cell culture, ELISA | Activation of NK-1R by SP stimulates the release of SP from the neurons themselves. | nih.gov |
| Mouse Spinal Substantia Gelatinosa Neurons | Patch-clamp recordings from spinal cord slices | NK-1R activation by a selective agonist led to a transient increase in the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs). | |
| Human Astrocytes (U373MG cell line) | Cell culture, cytokine measurement | NK-1R is constitutively expressed; SP-induced cytokine production is inhibited by an NK-1R antagonist. | bohrium.com |
| Microglia | Review of multiple studies | Growing evidence supports the expression and functional involvement of NK-1R in microglial activation associated with neuroinflammation. | bohrium.com |
Preclinical Animal Models
Rodent Models for Neuroinflammation and Neurodegeneration
Rodent models are crucial for investigating the in vivo role of the Substance P (SP)/Neurokinin-1 (NK-1) receptor system in the complex pathologies of neuroinflammation and neurodegeneration. escholarship.org These models allow researchers to study the interplay between the nervous and immune systems and to evaluate the therapeutic potential of targeting the NK-1 receptor in diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). cell.comescholarship.org
The SP/NK-1R system is a key player in neuroinflammation. cell.comescholarship.org SP and its receptor are found on neurons, microglia, and endothelial cells within the central nervous system (CNS), placing them at the interface of neuronal signaling and immune responses. cell.comescholarship.org In various rodent models of neurodegenerative diseases, alterations in the SP/NK-1R system have been observed. For instance, in transgenic mouse models of AD, which are based on the genetic origins of familial AD, studies have explored the impact of SP administration. escholarship.org These studies have shown that SP can provide protection from cognitive impairment induced by beta-amyloid (Aβ) infusion, prevent Aβ-induced neuronal loss, and improve memory functions. escholarship.org This suggests a potentially neuroprotective role for SP in the context of AD. escholarship.org
Conversely, in other conditions, the SP/NK-1R system appears to have a detrimental effect. In models of PD, an excess of SP can lead to the breakdown of the blood-brain barrier and local inflammatory responses, contributing to neurodegeneration. cell.comescholarship.org
The use of NK-1 receptor antagonists in these preclinical models is a major area of research. By blocking the binding of SP to its receptor, these antagonists can mitigate neuroinflammatory processes. cell.com For example, in a rat model of osteoarthritis-induced chronic pain, which involves neuroimmune interactions, early blockade of the NK-1 receptor with the antagonist GR 82334 suppressed the expression of pro-inflammatory factors and reduced the activation of microglia in the spinal dorsal horn. This indicates that the SP-NK-1R signal contributes to the progression of chronic pain and associated neuroinflammation.
Different rodent models are used to induce neuroinflammation and study its consequences. Lipopolysaccharide (LPS)-induced models are commonly used to create a state of systemic or central inflammation, leading to microglial activation and cytokine production, which are hallmarks of neuroinflammation seen in human neurodegenerative diseases. Studies in such models can help dissect the specific contribution of the NK-1 receptor to these inflammatory cascades.
The table below summarizes the use of rodent models in NK-1 receptor research related to neuroinflammation and neurodegeneration.
| Disease/Condition Modeled | Rodent Model | Key Findings Related to NK-1R System | Reference |
|---|---|---|---|
| Alzheimer's Disease (AD) | Transgenic mice; Aβ infusion models | Administration of SP protected against Aβ-induced cognitive impairment and neuronal loss, suggesting a neuroprotective role. | cell.comescholarship.org |
| Parkinson's Disease (PD) | Not specified | Exacerbation of SP contributes to blood-brain barrier breakdown and local inflammation, suggesting a detrimental role. | cell.comescholarship.org |
| Osteoarthritis-Induced Chronic Pain | Monosodium iodoacetate (MIA)-induced OA model in rats | Early treatment with an NK-1R antagonist (GR 82334) suppressed pro-inflammatory factors and microglial activation in the spinal cord. | |
| General Neuroinflammation | Lipopolysaccharide (LPS)-induced immune challenge | These models are used to induce microglial activation and study the inflammatory response, providing a context to investigate the role of NK-1R antagonists. |
Models for Systemic Inflammation (e.g., LPS-induced fever)
The role of the NK-1 receptor in systemic inflammation is often investigated using the lipopolysaccharide (LPS)-induced fever model . LPS, a component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that induces a febrile response when administered to animals. nih.govphysiology.org This model is used to study the signaling pathways involved in the host's response to infection and inflammation. nih.govphysiology.org
Research has shown that the NK-1 receptor plays a significant role in the febrile response to LPS. nih.govnih.govresearchgate.net Mice with a genetic deletion of the NK-1 receptor (Tacr1-/- mice) exhibit an attenuated febrile response, particularly in the early phase, following LPS administration compared to their wild-type littermates. nih.govnih.govresearchgate.net This suggests that the NK-1 receptor is necessary for the full development of fever in this model. nih.govnih.govphysiology.org
The mechanism by which the NK-1 receptor contributes to LPS-induced fever appears to involve the regulation of key inflammatory mediators. Specifically, the NK-1 receptor has been implicated in the enhancement of cyclooxygenase-2 (COX-2) protein expression in peripheral tissues like the lungs and liver. nih.govnih.govresearchgate.net COX-2 is a critical enzyme in the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of the febrile response. nih.govnih.gov In Tacr1-/- mice, the LPS-induced increase in COX-2 protein expression is attenuated in the lungs. nih.govnih.gov
Furthermore, studies using NK-1 receptor antagonists have provided pharmacological evidence for the receptor's involvement in LPS-induced fever. The intracerebroventricular administration of the selective NK-1 receptor antagonist, SR140333B, has been shown to significantly reduce the fever induced by peripheral LPS injection in rats. nih.gov This finding points to a role for central NK-1 receptors in mediating the febrile response. nih.gov However, systemic injection of the same antagonist did not alter the febrile response, suggesting a complex interplay between central and peripheral NK-1 receptor signaling in systemic inflammation. nih.gov Other NK-1 receptor antagonists, such as CP-96,345, have also been shown to attenuate LPS-induced fever in rats.
Table 3: LPS-Induced Fever Model in NK-1 Receptor Research
| Species | Method | Key Findings Related to NK-1 Receptor |
|---|---|---|
| Mouse | Genetic knockout (Tacr1-/-) | Attenuated early-phase febrile response to LPS. Reduced peripheral COX-2 protein expression. nih.govnih.govresearchgate.net |
| Rat | Pharmacological antagonism (SR140333B) | Intracerebroventricular administration reduces LPS-induced fever, indicating a role for central NK-1 receptors. nih.gov |
| Rat | Pharmacological antagonism (CP-96,345) | Attenuation of LPS-induced fever. |
Models for Gastrointestinal and Urogenital Function
The NK-1 receptor is widely expressed in the gastrointestinal and urogenital tracts and is involved in regulating their function. Various animal models are used to study its role in motility, secretion, and inflammation in these systems.
In the context of gastrointestinal function , in vitro models using isolated intestinal segments are common. For instance, studies on the isolated guinea pig ileum have been instrumental in characterizing the effects of tachykinins on intestinal smooth muscle contraction. bohrium.comnih.govyoutube.com In the mouse ileum, both NK-1 and NK-2 receptors modulate the responses to exogenously applied tachykinins. nih.govphysiology.org However, in non-adrenergic, non-cholinergic (NANC) neurotransmission, the NK-1 receptor appears to be the primary tachykinin receptor involved. nih.govphysiology.org This is evidenced by the fact that the excitatory NANC component of nerve-stimulated contractions is absent in ileal segments from NK-1 receptor knockout mice. nih.govphysiology.org In a rat model of irritable bowel syndrome (IBS), there is an exaggerated contractile response to an NK-1 receptor agonist in the colon, suggesting a role for this receptor in the altered motility seen in this condition. nih.gov
For urogenital function , animal models of cystitis are frequently used to investigate the role of the NK-1 receptor in bladder inflammation and pain. nih.govnih.govresearchgate.net In an antigen-induced cystitis model in mice, animals lacking the NK-1 receptor are protected from bladder inflammation, including inflammatory cell infiltrate and edema, even though they still exhibit mast cell degranulation. nih.govresearchgate.net This indicates a critical role for the NK-1 receptor in the inflammatory cascade following the initial immune response. nih.govresearchgate.net Similarly, in a cyclophosphamide-induced cystitis model in rats, which mimics bladder pain syndrome/interstitial cystitis, there is an increased expression of the NK-1 receptor in the suburothelium. nih.gov Treatment with an NK-1 receptor antagonist, aprepitant, in a mouse model of experimental autoimmune cystitis has been shown to relieve pelvic pain, urinary symptoms, and reduce bladder inflammation. urotoday.comnih.gov These findings highlight the NK-1 receptor as a potential therapeutic target for inflammatory bladder conditions. urotoday.comnih.gov
Table 4: Selected Animal Models of Gastrointestinal and Urogenital Function in NK-1 Receptor Research
| System | Model | Species | Key Findings Related to NK-1 Receptor |
|---|---|---|---|
| Gastrointestinal | Isolated Ileum Contraction | Mouse | NK-1 receptor is the primary receptor in excitatory NANC neurotransmission. nih.govphysiology.org |
| Gastrointestinal | Irritable Bowel Syndrome (post-colitis) | Rat | Exaggerated colonic contractile response to an NK-1 receptor agonist. nih.gov |
| Urogenital | Antigen-Induced Cystitis | Mouse | NK-1 receptor knockout mice are protected from bladder inflammation. nih.govresearchgate.net |
| Urogenital | Cyclophosphamide-Induced Cystitis | Rat, Mouse | Increased NK-1 receptor expression in the bladder. NK-1 receptor antagonists reduce pain, urinary symptoms, and inflammation. urotoday.comnih.govnih.gov |
Future Directions and Emerging Concepts in Neurokinin 1 Receptor Research
Advancements in Understanding Biased Agonism and Allosteric Modulation
Recent research has significantly advanced the understanding of biased agonism and allosteric modulation of the Neurokinin-1 Receptor (NK1R), offering the potential for more targeted therapeutics. Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. monash.edu This concept is crucial as it could allow for the development of drugs that selectively activate therapeutically beneficial pathways while avoiding those that cause adverse effects. monash.edu
Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, have also garnered considerable attention. monash.edu These modulators can be positive (PAMs), negative (NAMs), or neutral (NALs), enhancing, inhibiting, or having no effect on the orthosteric ligand's activity, respectively. monash.edu A key advantage of allosteric modulators is their potential for greater specificity and a ceiling effect, which may lead to improved safety profiles. nih.gov
Recent studies have explored the development of biased allosteric modulators for G protein-coupled receptors (GPCRs) like NK1R. researchgate.netbiorxiv.org For instance, research on the neurotensin (B549771) receptor 1 (NTSR1) has identified allosteric modulators that exhibit biased agonism, promoting β-arrestin signaling while negatively modulating G protein-dependent pathways. biorxiv.org This type of modulation, which fine-tunes receptor activity, is a promising strategy for developing novel therapeutics for conditions where NK1R signaling is implicated. monash.edu The development of such pathway-selective drugs represents a significant shift from traditional receptor subtype-selective approaches. monash.edu
Table 1: Key Concepts in NK1R Modulation
| Concept | Description | Potential Therapeutic Implication |
|---|---|---|
| Biased Agonism | Ligands stabilize specific receptor conformations, leading to preferential activation of certain signaling pathways over others. monash.edu | Development of drugs that activate only the desired therapeutic pathways, minimizing side effects. monash.edu |
| Allosteric Modulation | Compounds bind to a site distinct from the primary ligand binding site to modulate receptor activity. monash.edu | Offers potential for greater specificity and safety in drug development. nih.gov |
| Biased Allosteric Modulators | Allosteric modulators that also induce biased signaling, combining the properties of both concepts. researchgate.netbiorxiv.org | Allows for highly specific and fine-tuned control over receptor function for targeted therapies. monash.edu |
Elucidation of NK1R Heteromerization and Its Functional Significance
The potential for the Neurokinin-1 Receptor (NK1R) to form complexes with other receptors, known as heteromerization, is an emerging area of research with significant functional implications. While the physiological formation of NK1R dimers or oligomers has not been definitively established, the capacity for heterodimerization appears possible. encyclopedia.pubmdpi.com
A recent study provided the first direct evidence of an interaction between NK1R and the Neurokinin-2 Receptor (NK2R). nih.gov This research demonstrated that NK1R and NK2R can form heterodimers at the protein level. nih.gov Functionally, this heterodimerization leads to the downregulation of Substance P (SP)-stimulated NK1R signals, such as intracellular calcium mobilization and ERK phosphorylation. nih.gov This negative modulation is achieved by enhancing β-arrestin recruitment, even at ligand concentrations that would not typically activate NK2R on its own. nih.gov
These findings suggest that through dimerization, NK2R can act as a negative modulator of NK1R-mediated cellular responses, including cell migration. nih.gov This has significant implications for understanding the complex regulation of tachykinin signaling in both normal physiology and pathological conditions like cancer, where the SP/NK1R system is often upregulated. nih.govresearchgate.net The formation of such receptor complexes may be particularly relevant in adaptive or abnormal circumstances and warrants further investigation. encyclopedia.pubmdpi.com Artificially constructed heterodimers of NK1R and β2-adrenergic receptors have also been shown to be functional, further supporting the potential for such interactions. encyclopedia.pubmdpi.com
Table 2: Functional Consequences of NK1R-NK2R Heterodimerization
| NK1R-NK2R Interaction | Downstream Effect | Potential Significance |
|---|---|---|
| Direct protein-level interaction nih.gov | Downregulation of SP-stimulated NK1R signaling nih.gov | Negative modulation of NK1R-mediated cellular responses nih.gov |
| Enhanced β-arrestin recruitment nih.gov | Attenuation of intracellular Ca2+ mobilization and ERK phosphorylation nih.gov | Regulation of processes like cell migration and potentially cancer progression nih.gov |
Integration of Multi-Omics Data for Comprehensive NK1R System Analysis
A comprehensive understanding of the Neurokinin-1 Receptor (NK1R) system requires the integration of multiple layers of biological data, a concept known as multi-omics analysis. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of the complex regulatory networks governing NK1R function. nih.gov
By integrating these diverse datasets, researchers can move beyond the study of individual components and begin to understand the system as a whole. nih.gov For example, transcriptomics can identify changes in the expression of the TACR1 gene, which encodes NK1R, while proteomics can measure the actual levels of the NK1R protein and its post-translational modifications. mdpi.com Metabolomics can then reveal the downstream functional consequences of altered NK1R signaling by measuring changes in cellular metabolites. researchgate.net
This integrated approach is particularly valuable for studying complex diseases where the NK1R system is implicated, such as cancer. researchgate.netresearchgate.net For instance, combining transcriptomic and metabolomic data can help identify key metabolic pathways that are altered in tumors with high NK1R expression. researchgate.net Network analysis can then be used to build models that illustrate the complex interactions between genes, proteins, and metabolites, providing insights into the molecular mechanisms underlying the disease. nih.govnih.gov The development of computational platforms and frameworks for integrating and interpreting multi-omics data is crucial for advancing this field of research. nih.govtum.de
Table 3: Multi-Omics Approaches for NK1R System Analysis
| Omics Layer | Type of Data | Application to NK1R Research |
|---|---|---|
| Genomics | DNA sequence variations (e.g., SNVs) mdpi.com | Identifying genetic predispositions to diseases involving NK1R. |
| Transcriptomics | mRNA expression levels of TACR1 and related genes. mdpi.comresearchgate.net | Understanding the regulation of NK1R expression in different tissues and disease states. |
| Proteomics | NK1R protein levels, post-translational modifications, and protein-protein interactions. mdpi.com | Characterizing the functional state of the NK1R protein and its interactions with other molecules. |
| Metabolomics | Levels of small molecule metabolites. researchgate.net | Assessing the downstream functional impact of NK1R signaling on cellular metabolism. |
Development of Novel Research Tools and Methodologies for NK1R Study
The development of novel research tools and methodologies is essential for advancing our understanding of the Neurokinin-1 Receptor (NK1R) and its role in health and disease. Recent progress includes the creation of new chemical probes, advanced imaging techniques, and sophisticated computational models.
One significant area of development is the synthesis of novel NK1R antagonists and radiolabeled ligands. nih.govnih.gov For example, researchers have developed aprepitant-based radioconjugates for potential use in the imaging and therapy of NK1R-positive tumors. researchgate.netmdpi.com These tools allow for the visualization of NK1R expression in living systems and may have theranostic applications. snmjournals.org The design of conformationally constrained amino acids has also led to the discovery of potent new NK1R antagonists. nih.gov
In addition to new chemical entities, advanced analytical techniques are providing deeper insights into NK1R function. Real-time binding kinetic evaluation using technologies like LigandTracer allows for the detailed characterization of ligand-receptor interactions on live cells. snmjournals.org Furthermore, classical all-atoms molecular dynamics simulations are being used to investigate the structural basis of NK1R antagonism, providing a detailed view of how antagonists bind to and modulate the receptor. researchgate.net These computational approaches can help to elucidate the molecular determinants of NK1R function and guide the design of new therapeutics. researchgate.net
Table 4: Examples of Novel Research Tools for NK1R Study
| Tool/Methodology | Description | Application |
|---|---|---|
| Radiolabeled NK1R Ligands | NK1R antagonists (e.g., aprepitant) conjugated with radioactive isotopes. researchgate.netmdpi.com | Imaging of NK1R-expressing tumors and potential for targeted radionuclide therapy. snmjournals.org |
| Novel Antagonist Scaffolds | Development of new chemical structures with high affinity and selectivity for NK1R. nih.gov | Probing receptor function and serving as lead compounds for drug development. nih.gov |
| Real-Time Binding Assays | Techniques that measure the kinetics of ligand binding to receptors on living cells. snmjournals.org | Detailed characterization of the affinity and binding properties of new NK1R ligands. snmjournals.org |
| Molecular Dynamics Simulations | Computational models that simulate the movement of atoms in the receptor and its ligands over time. researchgate.net | Understanding the structural basis of receptor activation and antagonism to guide drug design. researchgate.net |
Exploration of NK1R's Role in Underexplored Physiological and Pathological Processes (Preclinical)
While the role of the Neurokinin-1 Receptor (NK1R) is well-established in processes like pain, inflammation, and cancer, preclinical research continues to uncover its involvement in a broader range of physiological and pathological conditions. researchgate.netnih.gov This exploration into underexplored areas is opening up new avenues for therapeutic intervention.
One area of growing interest is the role of the SP/NK1R system in the tumor microenvironment and its interaction with the immune system. encyclopedia.pubmdpi.com The short variant of NK1R may play a role in modulating the immune environment, which can be altered by high concentrations of Substance P (SP). mdpi.com Furthermore, the SP/NK1R system is implicated in regulating the viability of cancer cells, making it a promising target for antitumor strategies. mdpi.comnih.gov The expression of NK1R appears to be crucial for the survival of tumor cells but not for normal cells, suggesting a potential therapeutic window. mdpi.com
Preclinical studies are also shedding light on the involvement of NK1R in other conditions. For example, NK1R-positive neurons in the spinal cord are known to be pivotal in pain transmission. dntb.gov.ua The interaction between NK1R and other receptors, such as the μ-opioid receptor, is being investigated as a potential mechanism for modulating pain. researchgate.net Additionally, the SP/NK1R system is involved in neuroimmune crosstalk in various tissues, including the cornea, which could have implications for inflammatory and neuropathic conditions in these areas. bham.ac.uk As research continues, it is likely that the involvement of NK1R in even more physiological and pathological processes will be revealed, further expanding its potential as a therapeutic target. nih.gov
Table 5: Preclinical Exploration of Novel NK1R Roles
| Area of Investigation | Key Findings | Potential Implications |
|---|---|---|
| Tumor Microenvironment | The SP/NK1R system can influence the immune environment within tumors. mdpi.com | Modulation of NK1R could be a strategy to enhance anti-tumor immunity. |
| Cancer Cell Viability | NK1R expression is essential for the survival of many tumor cells but not normal cells. mdpi.comnih.gov | Targeting NK1R could offer a selective approach to cancer therapy. mdpi.com |
| Neuropathic Pain | NK1R interacts with other receptor systems, like the opioid system, to modulate pain signals. researchgate.net | Combined targeting of NK1R and other receptors may lead to more effective analgesics. |
| Neuroimmune Crosstalk | The SP/NK1R system plays a role in communication between the nervous and immune systems in various tissues. bham.ac.uk | Targeting NK1R could be beneficial in treating inflammatory conditions with a neurogenic component. |
Q & A
Q. What experimental techniques are recommended to detect NK-1 receptor expression in neuronal tissues?
NK-1 receptor expression can be quantified using a combination of molecular and histological methods:
- Single-cell RT-PCR : Identifies NK-1 receptor-specific mRNA in defined cell populations (e.g., inspiratory neurons), though mRNA detection rates (~30.7%) may not correlate with protein levels due to post-transcriptional regulation .
- Immunohistochemistry : Validates protein expression in tissue sections (e.g., 65.9% of neurons in the pre-Bötzinger complex), resolving spatial distribution .
- Western blot : Confirms protein identity and purity, especially for novel compounds, with strict validation against known controls .
Q. How can researchers design preclinical studies to evaluate NK-1 receptor antagonists in pain models?
- Animal models : Use sustained morphine exposure in rodents to induce thermal hypersensitivity, then administer selective NK-1 antagonists (e.g., L-732,138) to assess hyperalgesia reversal .
- Dosage validation : Pair behavioral assays (e.g., thermal latency tests) with immunohistochemistry to confirm antagonist efficacy in reducing spinal NK-1 receptor overexpression .
- Controls : Include saline-treated cohorts and saporin controls to isolate NK-1-specific effects .
Q. What are standard protocols for measuring substance P (SP) binding to NK-1 receptors in vitro?
- Radioligand binding assays : Use [18F]FE-SPA-RQ in PET imaging to quantify receptor occupancy by antagonists (e.g., aprepitant) in small animals .
- Competitive inhibition : Pre-treat tissues with unlabeled SP to validate specificity of radioligand binding .
- Kinetic analysis : Calculate dissociation constants (Kd) and receptor density (Bmax) using saturation binding curves .
Advanced Research Questions
Q. How can discrepancies between NK-1 receptor mRNA and protein expression data be resolved?
Discrepancies (e.g., 30.7% mRNA vs. 65.9% protein detection) arise from:
- Non-respiratory neuron contamination : Single-cell RT-PCR isolates defined populations, while immunohistochemistry captures broader tissue regions .
- Post-transcriptional regulation : Use proteomics (e.g., mass spectrometry) to assess translational efficiency or protein degradation pathways .
- Antibody cross-reactivity : Validate antibodies with knockout models or siRNA-mediated NK-1 silencing .
Q. What strategies optimize high-throughput screening for NK-1 receptor antagonists in cancer research?
- Targeted library design : Incorporate privileged structures (e.g., 3,5-bis-(trifluoromethyl)phenyl groups) to enhance ligand-receptor specificity .
- Functional assays : Measure apoptosis induction (via caspase-3 activation) and angiogenesis inhibition (tube formation assays) in tumor cell lines .
- Multi-omics integration : Combine transcriptomics (NK-1 overexpression in tumors) with pharmacokinetic data to prioritize lead compounds .
Q. How do NK-1 receptor interactions with glutamate pathways influence experimental outcomes in neurotoxicity studies?
- Cross-talk mechanisms : Use protein kinase C (PKC) inhibitors to block SP-dependent facilitation of NMDA transmission, reducing nitric oxide (NO)-mediated neurotoxicity .
- Genetic models : Compare wild-type and PPT-A knockout mice to isolate NK-1 receptor contributions to excitotoxin-induced seizures .
- Dose-dependent analysis : Pre-treat with NMDA antagonists (e.g., CPP) to quantify SP mRNA suppression in striatal tissues .
Q. What methodological pitfalls arise when studying NK-1 receptor roles in chronic inflammatory models?
- Model specificity : Turpentine-induced systemic inflammation lacks NK-1-dependent cartilage degradation seen in CFA models, necessitating careful model selection .
- Antagonist pharmacokinetics : Monitor LY303870 clearance rates to avoid off-target effects during prolonged administration .
- Multi-tissue sampling : Analyze ipsilateral and contralateral tissues to capture systemic NK-1 signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
